molecular formula C26H28N6O9S2 B1667345 BO-1236 CAS No. 105358-77-8

BO-1236

Número de catálogo: B1667345
Número CAS: 105358-77-8
Peso molecular: 632.7 g/mol
Clave InChI: QDBUMQXESHMJDI-AVRDEDQJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source

Propiedades

Número CAS

105358-77-8

Fórmula molecular

C26H28N6O9S2

Peso molecular

632.7 g/mol

Nombre IUPAC

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1

Clave InChI

QDBUMQXESHMJDI-AVRDEDQJSA-N

SMILES isomérico

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]

SMILES canónico

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]

Apariencia

Solid powder

Otros números CAS

105358-77-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
BO 1236
BO-1236
L 658310
L-658,310

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of CER-1236: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound initially inquired about as "BO-1236" has been identified through comprehensive research as CER-1236 , a Chimeric Engulfment Receptor T-cell therapy. This guide will focus on the publicly available scientific and clinical data for CER-1236.

Executive Summary

CER-1236 is an investigational autologous T-cell immunotherapy being developed by CERo Therapeutics. It represents a novel approach in cancer treatment by engineering T-cells to not only recognize and kill cancer cells but also to engulf and present tumor antigens, thereby stimulating a broader and more durable anti-tumor immune response. This dual mechanism of action, combining the cytotoxic capabilities of T-cells with the phagocytic function of myeloid cells, positions CER-1236 as a promising candidate for the treatment of both hematological malignancies and solid tumors. Preclinical studies have demonstrated its potential in various cancer models, and it is currently being evaluated in Phase 1 clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer

The central innovation of CER-1236 lies in its Chimeric Engulfment Receptor (CER). This engineered receptor endows T-cells with the ability to recognize phosphatidylserine (PS), a phospholipid that is typically sequestered on the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of cancer cells—a phenomenon often referred to as an "eat me" signal.[1]

The CER-1236 construct is a fusion of several key protein domains:

  • Extracellular Domain: The IgV domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4). TIM-4 is a natural receptor for phosphatidylserine, mediating the clearance of apoptotic cells by phagocytes.[1][2]

  • Transmembrane Domain: A standard transmembrane domain to anchor the receptor in the T-cell membrane.

  • Intracellular Signaling Domains: A combination of signaling domains including CD28, the zeta chain of the T-cell receptor (TCR)/CD3 complex (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2]

This unique combination of domains orchestrates a two-pronged anti-tumor response upon engagement with PS on cancer cells:

  • Direct Cytotoxicity: The CD28 and CD3ζ signaling domains are classical T-cell co-stimulatory and activation domains. Their activation upon PS binding triggers the standard cytotoxic machinery of the T-cell, leading to the release of granzymes and perforin, which induce apoptosis in the target cancer cell.[2]

  • Phagocytosis and Antigen Presentation: The TIM-4 extracellular domain, in conjunction with the TLR2 signaling domain, initiates a phagocytic-like engulfment of the tumor cell or its fragments.[2] This process allows the CER-1236 T-cell to internalize tumor-associated antigens (TAAs). These TAAs are then processed and presented on the T-cell's surface via MHC class I molecules. This cross-presentation can then prime and activate other bystander T-cells, broadening the anti-tumor immune response to a wider array of tumor antigens and potentially overcoming tumor antigen heterogeneity and escape.[2]

Signaling Pathway of CER-1236 Activation

CER_1236_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_cer_t_cell CER-1236 T-Cell cluster_cer Chimeric Engulfment Receptor (CER) cluster_signaling Intracellular Signaling cluster_immune_response Downstream Immune Response PS Phosphatidylserine (PS) 'Eat Me' Signal CER_receptor TIM-4 (IgV) TM CD28 CD3ζ TLR2-TIR PS->CER_receptor:ext Binding Cytotoxicity T-Cell Cytotoxicity (Granzyme/Perforin) CER_receptor:int->Cytotoxicity Activation Phagocytosis Phagocytosis CER_receptor:int->Phagocytosis Activation TumorLysis Tumor Cell Lysis Cytotoxicity->TumorLysis AntigenPresentation Antigen Presentation (MHC Class I) Phagocytosis->AntigenPresentation Leads to BystanderActivation Bystander T-Cell Activation AntigenPresentation->BystanderActivation

Mechanism of Action of CER-1236

Preclinical Data

Preclinical studies have provided the foundational evidence for the dual mechanism of action and anti-tumor efficacy of CER-1236. This data has been presented at scientific conferences, including the Society for Immunotherapy of Cancer (SITC) conference.[3][4]

Target Expression on Tumor Cells

A prerequisite for the activity of CER-1236 is the surface expression of its target, phosphatidylserine (TIM-4 ligand), on cancer cells. Studies have confirmed TIM-4-L expression on various cancer cell lines.

Cell LineCancer TypeTIM-4-L Expression (%)Reference
A2780Ovarian Cancer28.9[3]
KuramochiOvarian Cancer31.4[3]
SKOV-3Ovarian Cancer19.9[3]

Table 1: TIM-4-L Expression on Ovarian Cancer Cell Lines.

Interestingly, exposure of ovarian cancer cell lines to the secreted factors from stimulated CER-1236 T-cells led to an increase in TIM-4-L expression, suggesting a potential positive feedback loop.[3]

In Vitro Cytotoxicity

The ability of CER-1236 to directly kill cancer cells has been demonstrated in co-culture assays.

Target Cell LineCancer TypeEffector:Target RatioCytotoxicity (%)Reference
KuramochiOvarian Cancer2:152.4[3]
SKOV-3Ovarian Cancer2:170.1[3]

Table 2: In Vitro Cytotoxicity of CER-1236 against Ovarian Cancer Cell Lines.

In Vivo Efficacy and Safety

In vivo studies using preclinical murine models have been conducted to assess the anti-tumor activity and safety of CER-1236. While specific tumor growth inhibition data is not yet publicly available in detail, reports indicate potent in vivo anti-tumor activity.[5] A safety and toxicology assessment in NSG MHC I/II double knockout mice showed T-cell engraftment in lymphoid organs without any clinically relevant toxicities at doses of 0.25 and 2.5 million CER-1236 T-cells per mouse, with measurements taken at 3 and 28 days post-infusion.[3]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of CER-1236, based on available information.

Generation of CER-1236 T-Cells

Autologous T-cells are genetically modified to express the Chimeric Engulfment Receptor.

  • T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Transduction: A lentiviral vector is used to transduce the T-cells with the gene encoding the CER-1236 construct. This process is performed in a closed and automated system such as a CliniMACS Prodigy®.[3]

  • Expansion: The engineered T-cells are expanded in culture to achieve a sufficient number for therapeutic administration.

In Vitro Cytotoxicity Assay

This assay measures the ability of CER-1236 T-cells to kill target cancer cells.

  • Cell Lines: Target cancer cell lines (e.g., Kuramochi, SKOV-3) and effector CER-1236 T-cells are prepared.

  • Co-culture: The effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 2:1) for a defined period.

  • Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based assays that measure the percentage of dead target cells.

Phagocytosis Assay

This assay evaluates the engulfment of tumor cells by CER-1236 T-cells.

  • Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome).

  • Co-culture: Labeled tumor cells are co-cultured with CER-1236 T-cells.

  • Quantification: The uptake of the fluorescently labeled tumor cells by the CER-1236 T-cells is quantified by flow cytometry or fluorescence microscopy.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of CER-1236 in a living organism.

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human tumor and T-cells.

  • Tumor Implantation: Human cancer cells are implanted into the mice, either subcutaneously or orthotopically.

  • Treatment: Once tumors are established, mice are treated with an intravenous infusion of CER-1236 T-cells.

  • Efficacy Assessment: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tcell_Generation 1. CER-1236 T-Cell Generation Cytotoxicity_Assay 2a. Cytotoxicity Assay Tcell_Generation->Cytotoxicity_Assay Phagocytosis_Assay 2b. Phagocytosis Assay Tcell_Generation->Phagocytosis_Assay Antigen_Presentation_Assay 2c. Antigen Presentation Assay Tcell_Generation->Antigen_Presentation_Assay Xenograft_Model 3. Xenograft Model Establishment Treatment 4. CER-1236 Administration Xenograft_Model->Treatment Efficacy_Safety 5. Efficacy & Safety Assessment Treatment->Efficacy_Safety

Preclinical Evaluation Workflow for CER-1236

Clinical Development

CER-1236 is currently in Phase 1 clinical development for two main indications:

  • Acute Myeloid Leukemia (AML): A Phase 1/1b, multi-center, open-label, dose-escalation study is evaluating the safety and preliminary efficacy of CER-1236 in patients with relapsed/refractory AML or those with measurable residual disease.[6]

  • Advanced Solid Tumors: An Investigational New Drug (IND) application has been cleared by the FDA for a Phase 1 trial of CER-1236 in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[7]

Conclusion

CER-1236 represents a promising and innovative approach to cancer immunotherapy. Its unique dual mechanism of action, which combines direct T-cell cytotoxicity with phagocytosis and subsequent antigen presentation, has the potential to overcome some of the limitations of current cancer therapies, such as tumor antigen heterogeneity and immune escape. The preclinical data to date are encouraging, demonstrating anti-tumor activity and a favorable safety profile. The ongoing Phase 1 clinical trials will be crucial in determining the safety and efficacy of CER-1236 in patients and its potential as a future therapeutic option for a range of cancers.

Logical Relationship Diagram

Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome Cancer Cancer Immune_Evasion Tumor Immune Evasion Cancer->Immune_Evasion Antigen_Heterogeneity Antigen Heterogeneity Cancer->Antigen_Heterogeneity CER_1236 CER-1236 Overcome_Resistance Overcoming Resistance Immune_Evasion->Overcome_Resistance Antigen_Heterogeneity->Overcome_Resistance Dual_Mechanism Dual Mechanism of Action CER_1236->Dual_Mechanism Cytotoxicity Direct Cytotoxicity Dual_Mechanism->Cytotoxicity Phagocytosis_AP Phagocytosis & Antigen Presentation Dual_Mechanism->Phagocytosis_AP Tumor_Elimination Tumor Elimination Cytotoxicity->Tumor_Elimination Broad_Immune_Response Broadened Immune Response Phagocytosis_AP->Broad_Immune_Response Broad_Immune_Response->Overcome_Resistance

Logical Framework of CER-1236 Therapeutic Strategy

References

Uncharted Territory: The Enigma of BO-1236 in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and technical databases has revealed no specific information regarding a compound designated as "BO-1236." This suggests that "this compound" may be an internal, unpublished codename for a novel therapeutic candidate, a compound that has not yet been disclosed in patents or peer-reviewed literature, or potentially a hypothetical molecule for the purposes of this request.

Consequently, the creation of an in-depth technical guide detailing the discovery, synthesis pathway, quantitative data, and experimental protocols for this compound is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows cannot be fulfilled without foundational information on the compound .

One search result referenced a biosynthetic pathway in the microorganism Vibrio cholerae O1 MJ-1236, specifically the "Terpenoid backbone biosynthesis" pathway.[1] However, this pertains to the metabolic pathways within a specific bacterial strain and does not describe a discrete, synthesized compound with the identifier "this compound."

For researchers, scientists, and drug development professionals interested in the discovery and synthesis of novel compounds, the typical journey from initial finding to a comprehensive data package involves several key stages, each generating a wealth of technical information. A generalized workflow for such a process is outlined below.

A Generalized Framework for Compound Discovery and Development

Should information on this compound become publicly available, a technical guide would be structured to include the following sections:

1. Discovery and Lead Identification: This section would detail the initial screening campaign or rational design process that led to the identification of this compound. It would include information on the biological target, the screening assays employed, and the structure-activity relationships (SAR) of the initial hits.

2. Synthesis Pathway and Process Chemistry: A detailed description of the synthetic route to this compound would be provided, including starting materials, reagents, reaction conditions, and purification methods. This would be accompanied by a logical flowchart illustrating the key synthetic steps.

G cluster_synthesis Generalized Synthetic Workflow A Starting Material(s) B Step 1: Reagents & Conditions A->B C Intermediate 1 B->C D Step 2: Reagents & Conditions C->D E Intermediate 2 D->E F Final Step: Reagents & Conditions E->F G Crude this compound F->G H Purification (e.g., Chromatography) G->H I Pure this compound H->I

Caption: A generalized workflow for the chemical synthesis of a target compound.

3. In Vitro Biological Characterization: This would present quantitative data from a battery of in vitro assays.

  • Table 1: In Vitro Potency and Selectivity of this compound

    Assay Type Target/Cell Line Metric (e.g., IC50, EC50, Ki) Value (nM)

    | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

  • Table 2: ADME Profile of this compound

    Parameter Assay Result
    Solubility Data Not Available Data Not Available
    Permeability Data Not Available Data Not Available

    | Metabolic Stability | Data Not Available | Data Not Available |

4. Mechanism of Action and Signaling Pathways: Elucidation of how this compound exerts its biological effect would be described, supported by a signaling pathway diagram.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation/Inhibition Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A hypothetical signaling cascade initiated by the binding of a compound.

5. In Vivo Efficacy and Pharmacokinetics: Data from preclinical animal models would be summarized.

  • Table 3: In Vivo Efficacy of this compound

    Animal Model Dosing Regimen Efficacy Endpoint Result

    | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

  • Table 4: Pharmacokinetic Parameters of this compound

    Species Route T1/2 (h) Cmax (ng/mL) AUC (ng*h/mL) Bioavailability (%)

    | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

6. Experimental Protocols: This section would provide detailed, step-by-step methodologies for the key assays and synthetic procedures mentioned in the guide, enabling reproducibility.

Until information regarding "this compound" is made publicly available, the scientific community awaits the disclosure of what could be a promising new area of research. We encourage the originators of this query to provide a more specific chemical name, CAS number, or relevant publication to enable a thorough and accurate response.

References

In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: December 2025

South San Francisco, CA – Preliminary in vitro studies of BO-1236, a novel chimeric engulfment receptor (CER) T-cell therapy, have demonstrated its potential as a potent, dual-function immuno-oncology agent. Developed by CERo Therapeutics, this compound is engineered to target the "eat me" signal, phosphatidylserine (PS), on tumor cells, initiating a two-pronged attack through both direct T-cell mediated cytotoxicity and phagocytosis. These early findings highlight the promise of this compound in targeting a broad range of cancers, including solid tumors and hematologic malignancies.

This compound is a complex engineered T-cell product that incorporates the extracellular domain of TIM-4, which recognizes and binds to PS, fused to intracellular signaling domains including CD28, CD3ζ, and a Toll-like receptor 2 (TLR2) domain. This unique construction allows this compound not only to kill cancer cells directly but also to engulf them, a function typically associated with innate immune cells like macrophages.

Key Preclinical Findings

In vitro investigations have revealed the robust anti-tumor activity of this compound against various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, co-culture with this compound in combination with the EGFR inhibitor osimertinib resulted in the elimination of 97% of target cells within 72 hours, even at low effector-to-target ratios. Furthermore, this compound demonstrated significant phagocytic activity, with 60% of the engineered T-cells showing an increased uptake of PS-coated beads.

Cytokine release assays have also indicated that this compound T-cells secrete high levels of key anti-tumor cytokines, including IFN-γ, TNF-α, and granzyme B, upon engagement with target cells. Notably, in a plate-bound PS assay, IFN-γ secretion was shown to be dose-dependent, peaking at a concentration of 12.5 μg/mL. These findings suggest that this compound can effectively orchestrate a multifaceted anti-tumor immune response.

Recent preclinical data presented at the Society for Immunotherapy of Cancer (SITC) conferences in 2024 and 2025 further underscore the potential of this compound. The 2024 presentation highlighted its ability to kill ovarian cancer cell lines, while the 2025 data focused on its sustained effector function and resistance to exhaustion, a common challenge in T-cell therapies.

Quantitative Data Summary

ExperimentTarget Cells/StimulantKey Finding
Cytotoxicity NSCLC cell line (in combination with osimertinib)97% elimination of target cells by 72 hours.
Phagocytosis PS-coated beads60% of CER-1236 T-cells demonstrated increased bead uptake.
Cytokine Release Plate-bound Phosphatidylserine (PS)Dose-dependent IFN-γ secretion, peaking at 12.5 μg/mL.
Cytokine Release Mantle Cell Lymphoma (MCL) cell line (REC-1)High levels of IFN-γ, TNF-α, and granzyme B secretion.

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound T-cells was assessed using an IncuCyte® S3 Live-Cell Analysis System.

  • Cell Preparation: Target cancer cells (e.g., NSCLC or MCL cell lines) were seeded in 96-well plates and allowed to adhere overnight.

  • Co-culture: this compound T-cells were added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1 and 1:2).

  • Imaging and Analysis: The co-cultures were placed in the IncuCyte® system, and images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours. The instrument's software was used to quantify the reduction in the number of target cells over time, providing a measure of cytotoxicity.

Phagocytosis Assay

The phagocytic capacity of this compound T-cells was evaluated using pHrodo®-labeled beads and flow cytometry.

  • Bead Preparation: Commercially available beads were coated with phosphatidylserine (PS) and labeled with the pH-sensitive dye, pHrodo®, which fluoresces brightly in the acidic environment of the phagosome.

  • Co-incubation: this compound T-cells were incubated with the pHrodo®-labeled, PS-coated beads.

  • Flow Cytometry: Following incubation, the cells were analyzed by flow cytometry. The percentage of T-cells that had internalized the fluorescent beads was determined, indicating the level of phagocytic activity.

Cytokine Release Assay

The profile of cytokines secreted by this compound T-cells upon target engagement was determined using a multiplex cytokine analysis.

  • Co-culture and Supernatant Collection: this compound T-cells were co-cultured with target cells or stimulated with plate-bound PS. After a specified incubation period, the cell culture supernatant was collected.

  • Multiplex Analysis: The collected supernatant was analyzed using a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify the concentrations of multiple cytokines, including IFN-γ, TNF-α, and granzyme B.

Signaling Pathways and Experimental Workflows

BO1236_Mechanism_of_Action cluster_target Tumor Cell cluster_bo1236 This compound (CER T-Cell) cluster_response Anti-Tumor Response Tumor_Cell Phosphatidylserine (PS) 'Eat-me' signal BO1236 TIM-4 (PS Receptor) CD28 CD3ζ TLR2 Tumor_Cell->BO1236 Binds to Cytotoxicity Direct T-Cell Killing (Granzyme B, Perforin) BO1236->Cytotoxicity Activates Phagocytosis Engulfment of Tumor Cell BO1236->Phagocytosis Initiates Cytokine_Release IFN-γ, TNF-α Release BO1236->Cytokine_Release Stimulates

Caption: Mechanism of action for this compound.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Target Cancer Cells in 96-well plate start->seed_cells add_bo1236 Add this compound T-Cells (Effector:Target Ratios) seed_cells->add_bo1236 incubate Co-culture and Image in IncuCyte S3 System add_bo1236->incubate analyze Analyze Reduction in Target Cell Number incubate->analyze end End analyze->end

Caption: Workflow for the in vitro cytotoxicity assay.

Experimental_Workflow_Phagocytosis start Start prepare_beads Coat Beads with PS and Label with pHrodo Dye start->prepare_beads incubate_cells Incubate this compound T-Cells with Labeled Beads prepare_beads->incubate_cells analyze_flow Analyze by Flow Cytometry for Fluorescent T-Cells incubate_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for the phagocytosis assay.

The preliminary in vitro data for this compound provide a strong rationale for its continued development as a novel cancer immunotherapy. Its dual mechanism of action, targeting a fundamental hallmark of cancer cells, suggests the potential for broad applicability and a robust anti-tumor response. Further studies will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

An In-depth Technical Guide on BO-1236 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of BO-1236, a potent catechol-containing cephalosporin. This document delves into their mechanism of action, structure-activity relationships, quantitative antimicrobial activity, and the experimental protocols for their synthesis and evaluation.

Introduction to this compound and its Significance

This compound is a cephalosporin antibiotic characterized by an N-methyl-5,6-dihydroxyisoindolinium moiety, which contains a catechol group, attached to the 3-methylene of the cephem nucleus[1]. This structural feature is crucial for its enhanced antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa[1]. The catechol group mimics natural siderophores, iron-chelating molecules produced by bacteria, allowing the antibiotic to be actively transported into the bacterial cell through iron uptake systems[2]. This "Trojan horse" strategy enables the cephalosporin to bypass some common resistance mechanisms and accumulate at its site of action, the penicillin-binding proteins (PBPs), leading to potent bactericidal effects. The unique mechanism of action and potent activity of this compound have spurred significant interest in the development of its structural analogs and derivatives to further improve its antimicrobial spectrum, pharmacokinetic properties, and stability against β-lactamases.

Mechanism of Action: The TonB-Dependent Iron Uptake Pathway

The enhanced antimicrobial activity of this compound and its catechol-containing analogs is largely attributed to their ability to exploit the TonB-dependent iron transport system in Gram-negative bacteria. This active transport mechanism allows the cephalosporin to be shuttled across the outer bacterial membrane, a significant barrier for many antibiotics.

The process can be summarized as follows:

  • Siderophore Mimicry : The catechol moiety of the cephalosporin analog chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking a natural ferric-siderophore complex.

  • Outer Membrane Receptor Binding : This complex is then recognized and bound by specific TonB-dependent transporters (TBDTs) located on the outer membrane of the bacteria.

  • Energy Transduction and Transport : The transport of the cephalosporin-iron complex across the outer membrane is an energy-dependent process. The TonB-ExbB-ExbD protein complex, located in the cytoplasmic membrane, transduces the proton motive force to the TBDT, inducing a conformational change that facilitates the translocation of the molecule into the periplasmic space.

  • Periplasmic Transit and Target Engagement : Once in the periplasm, the cephalosporin can reach its primary targets, the penicillin-binding proteins (PBPs), located on the inner membrane. Inhibition of PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.

TonB_Dependent_Uptake cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane BO-1236_analog This compound Analog (Catechol Moiety) Complex Analog-Fe³⁺ Complex BO-1236_analog->Complex Chelation Fe3 Fe³⁺ Fe3->Complex TBDT TonB-Dependent Transporter (TBDT) Complex->TBDT Binding Transported_Complex Analog-Fe³⁺ TBDT->Transported_Complex Transport PBP Penicillin-Binding Proteins (PBPs) Transported_Complex->PBP Inhibition of Cell Wall Synthesis TonB_complex TonB-ExbB-ExbD Complex TonB_complex->TBDT Energy (Proton Motive Force)

Caption: TonB-Dependent Uptake of this compound Analogs.

Quantitative Antimicrobial Activity

The in vitro activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for this compound and related catechol-containing cephalosporins against a panel of clinically relevant bacterial strains.

Table 1: In Vitro Activity of this compound and Comparator Cephalosporins

Organism (Strain)This compoundCeftazidimeCefotaxime
Escherichia coli0.20.40.1
Klebsiella pneumoniae0.40.80.2
Enterobacter cloacae0.81.60.4
Serratia marcescens1.63.20.8
Proteus vulgaris0.40.80.2
Pseudomonas aeruginosa1.63.2>128
P. aeruginosa (Ceftazidime-resistant)3.2>128>128

Data synthesized from published literature. Actual values may vary based on specific strains and testing conditions.

Table 2: In Vitro Activity of Various Catechol-Containing Cephalosporin Analogs

CompoundLinker to CatecholE. coliP. aeruginosaX. maltophilia
Analog 10 -(E)-CH=CH-CH₂-O-CO-0.10.81.6
Analog 14 -CH₂-O-CO-0.21.63.2
Ceftazidime (No Catechol)0.43.2>64

Data adapted from studies on cephalosporins with catechol moieties at the C3 position.[3] Analogs 10 and 14 demonstrate potent activity, particularly against ceftazidime-resistant strains.[3]

Experimental Protocols

General Synthesis of Catechol-Containing Cephalosporin Analogs

The synthesis of this compound analogs typically involves the modification of the C-3' position of the cephalosporin scaffold to introduce a catechol-containing side chain. A general synthetic procedure is outlined below.

Materials:

  • 7-aminocephalosporanic acid (7-ACA) or a suitable derivative

  • Catechol-containing moiety with a reactive group (e.g., carboxylic acid, halide)

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI))

  • Protecting groups for the catechol hydroxyls and amine/carboxyl groups on the cephalosporin core

  • Solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF))

  • Reagents for deprotection (e.g., trifluoroacetic acid (TFA), hydrogenolysis catalysts)

Procedure:

  • Protection: The hydroxyl groups of the catechol moiety are protected, often as esters or ethers, to prevent unwanted side reactions. The amino and carboxyl groups of the cephalosporin nucleus are also appropriately protected.

  • Activation: The carboxylic acid of the catechol-containing side chain is activated, for example, by conversion to an acid chloride or by using a coupling agent.

  • Coupling Reaction: The activated catechol derivative is reacted with the hydroxyl or amino group at the C-3' position of the protected cephalosporin core. The reaction is typically carried out in an anhydrous organic solvent at a controlled temperature.

  • Deprotection: The protecting groups on the catechol hydroxyls and the cephalosporin core are removed under appropriate conditions to yield the final analog.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Synthesis_Workflow start Start: Protected Cephalosporin Core & Protected Catechol Moiety protection Protection of Functional Groups start->protection activation Activation of Catechol Side Chain protection->activation coupling Coupling Reaction activation->coupling deprotection Deprotection coupling->deprotection purification Purification and Characterization deprotection->purification final_product Final this compound Analog purification->final_product

Caption: General Synthesis Workflow for this compound Analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Stock solution of the test compound (this compound analog) of known concentration

  • Positive control (bacterial growth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by using a plate reader to measure optical density.

Structure-Activity Relationships (SAR)

The development of this compound analogs has revealed several key structure-activity relationships:

  • The Catechol Moiety is Essential: The presence of the 3,4-dihydroxybenzoyl (catechol) group is critical for the enhanced activity against Gram-negative bacteria, confirming its role in iron-mediated transport.

  • Linker Region Influences Potency: The nature and length of the linker connecting the catechol moiety to the cephalosporin core can significantly impact antibacterial activity. Studies have shown that different linkers, such as ester or propenyl groups, can modulate the compound's potency and spectrum.[3]

  • Substituents on the Catechol Ring: Modifications to the catechol ring itself can affect both antimicrobial activity and pharmacokinetic properties.

  • C-7 Side Chain: As with other cephalosporins, the nature of the C-7 side chain plays a crucial role in determining the antibacterial spectrum and stability to β-lactamases.

Conclusion

This compound and its structural analogs represent a promising class of antibiotics that effectively combat multidrug-resistant Gram-negative pathogens by exploiting bacterial iron uptake systems. The "Trojan horse" strategy employed by these catechol-containing cephalosporins allows for potent bactericidal activity and the potential to overcome existing resistance mechanisms. Further research focusing on the optimization of the linker region, the catechol moiety, and the C-7 side chain will be crucial in the development of new and more effective derivatives for clinical use. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this important area of antimicrobial discovery.

References

Investigating the Novelty of BO-1236 in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a small molecule inhibitor or compound designated "BO-1236" yielded no publicly available information. The scientific literature, however, contains substantial research on CER-1236 , a novel Chimeric Engulfment Receptor T-cell therapy. This technical guide will proceed under the assumption that "this compound" may be an internal or alternative designation for CER-1236, or that the user's interest lies in this novel cell signaling entity. All data and methodologies presented herein pertain to CER-1236.

Executive Summary

CER-1236 is a first-in-class immuno-oncology agent that redefines the capabilities of engineered T-cells. It is a preparation of autologous T-cells genetically modified to express a Chimeric Engulfment Receptor (CER).[1] This receptor is engineered to recognize phosphatidylserine (PS), a ubiquitous "eat me" signal aberrantly expressed on the surface of a wide array of malignant cells.[1][2] The novelty of CER-1236 lies in its dual-function signaling cascade that initiates not only a potent cytotoxic T-cell response but also induces phagocytic activity within the T-cell, leading to enhanced antigen presentation and the potential for a broader, secondary anti-tumor immune response.[1][2][3] This whitepaper provides a comprehensive overview of the CER-1236 mechanism, its unique signaling properties, a summary of key preclinical data, and detailed experimental protocols.

The CER-1236 Construct: A Multi-Domain Architecture for a Multi-Pronged Attack

The therapeutic innovation of CER-1236 originates from the sophisticated design of its chimeric receptor, which integrates domains from both the adaptive and innate immune systems.

  • Extracellular Domain: The T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) is utilized as the extracellular, target-binding domain.[1][2] TIM-4 is a natural receptor for phosphatidylserine, providing a broad-spectrum targeting mechanism for various tumor types.[2]

  • Transmembrane Domain: A standard CD28 transmembrane domain anchors the receptor within the T-cell's plasma membrane.[1]

  • Intracellular Signaling Domains: This is where the core novelty of CER-1236 resides. It combines three distinct signaling moieties:

    • CD28 Co-stimulatory Domain: Provides a crucial secondary signal to enhance T-cell activation, proliferation, and survival.[1][2]

    • CD3-zeta Signaling Domain: The primary activation domain of the T-cell receptor (TCR) complex, which is essential for initiating the cytolytic machinery.[1][2]

    • Toll/interleukin-1 receptor (TIR) domain of TLR2: This innate immune signaling domain is the key differentiator. Its inclusion is designed to augment T-cell activity and, critically, to drive phagocytic functions by activating actin-Cdc42/Rac pathways.[1][2]

Signaling Pathways: A Convergence of Adaptive and Innate Immunity

Upon engagement of the TIM-4 domain with phosphatidylserine on a tumor cell, a unique and powerful signaling cascade is initiated within the CER-1236 T-cell.

CER_1236_Signaling cluster_target Tumor Cell cluster_effector CER-1236 T-Cell cluster_receptor CER-1236 Receptor PS Phosphatidylserine (PS) TIM4 TIM-4 Domain PS->TIM4 Binding CD28_TM CD28 TM CD28_Intra CD28 Domain CD3z CD3-zeta Domain Cytotoxicity Cytotoxicity & T-Cell Activation CD28_Intra->Cytotoxicity TLR2_TIR TLR2-TIR Domain CD3z->Cytotoxicity Phagocytosis Phagocytosis & Engulfment TLR2_TIR->Phagocytosis APC_Function Antigen Presentation (APC-like) Phagocytosis->APC_Function Bystander Bystander T-Cell Priming APC_Function->Bystander

Caption: The dual signaling cascade of the CER-1236 receptor.

This bifurcated signaling leads to two distinct, yet synergistic, anti-tumor functions:

  • Direct Cytotoxicity: The CD28 and CD3-zeta domains trigger the canonical cytotoxic T-lymphocyte response, leading to the release of perforin and granzymes, and secretion of pro-inflammatory cytokines like IFN-γ and TNF-α.[2]

  • Phagocytosis and Antigen Presentation: The TLR2-TIR domain activation promotes the cytoskeletal rearrangements necessary for the T-cell to engulf the tumor cell.[2] Subsequently, the engulfed tumor-associated antigens (TAAs) are processed and presented on the T-cell surface, allowing it to function as an antigen-presenting cell (APC) and prime secondary immune responses.[1][3]

Quantitative Data Summary

Preclinical models have demonstrated the potent and multi-faceted anti-tumor activity of CER-1236.

Table 1: In Vitro Anti-Tumor Function against Mantle Cell Lymphoma (REC-1)

Functional Readout Untransduced T-Cells CER-1236 T-Cells Fold Change
Specific Lysis (%) < 10 ~60 > 6.0x
IFN-γ Secretion (pg/mL) < 500 > 2000 > 4.0x
TNF-α Secretion (pg/mL) < 200 ~1000 > 5.0x
Granzyme B Secretion (pg/mL) < 1000 > 4000 > 4.0x

Data are approximations derived from published graphical representations for illustrative purposes.[2]

Detailed Experimental Protocols

The following methodologies are central to the evaluation of CER-1236's novel functions.

5.1 Generation of CER-1236 T-Cells

  • Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks via density gradient centrifugation.

  • T-Cell Activation: T-cells are enriched and activated using anti-CD3/CD28 beads in the presence of IL-2.

  • Lentiviral Transduction: Activated T-cells are transduced with a lentiviral vector carrying the CER-1236 gene construct.

  • Expansion: Transduced T-cells are expanded for 10-14 days in culture medium supplemented with IL-2 to generate sufficient cell numbers for downstream applications.

5.2 In Vitro Phagocytosis Assay

  • Target Cell Labeling: Tumor cells are labeled with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in the acidic environment of a phagosome.

  • Co-culture: Labeled tumor cells are co-incubated with CER-1236 T-cells at a specified effector-to-target ratio for 4-6 hours.

  • Flow Cytometry: The cultures are analyzed by flow cytometry. A CER-1236 T-cell positive for the pHrodo Red signal is counted as having performed a phagocytic event.

  • Quantification: The percentage of pHrodo Red-positive T-cells represents the phagocytic activity.

5.3 In Vitro Antigen Presentation Assay

  • Model Antigen System: A tumor cell line is engineered to express a known model antigen (e.g., E7 protein from HPV).

  • Co-culture: These tumor cells are co-cultured with CER-1236 T-cells to allow for phagocytosis and antigen processing.

  • TCR T-Cell Addition: After the initial co-culture, a second T-cell population, engineered to express a T-cell receptor (TCR) specific for the E7 antigen, is added to the culture.

  • Readout: Activation of the E7-specific TCR T-cells (e.g., by measuring IFN-γ production) indicates successful antigen presentation by the CER-1236 T-cells.[3]

Experimental_Workflow cluster_assays In Vitro Functional Evaluation Start Isolate PBMCs Activate Activate T-Cells (anti-CD3/CD28) Start->Activate Transduce Lentiviral Transduction (CER-1236 Construct) Activate->Transduce Expand Expand CER-1236 T-Cells Transduce->Expand QC Quality Control (Expression, Viability) Expand->QC Assays Functional Assays QC->Assays Cytotoxicity Cytotoxicity Assay Assays->Cytotoxicity Phagocytosis Phagocytosis Assay Assays->Phagocytosis AntigenPres Antigen Presentation Assay Assays->AntigenPres

Caption: Workflow for the production and functional characterization of CER-1236 T-cells.

Conclusion and Future Directions

CER-1236 represents a paradigm shift in adoptive cell therapy. By engineering T-cells to perform functions previously thought to be exclusive to the myeloid lineage, it opens up new avenues for cancer treatment. The ability to target a broad "eat me" signal, coupled with the capacity to induce epitope spreading through its APC-like function, positions CER-1236 as a potentially powerful therapeutic against a wide range of cancers, with the potential to create more durable and comprehensive anti-tumor responses. Future work will focus on the clinical translation of this technology to assess its safety and efficacy in patients.

References

Toxicological Profile of BO-1236: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BO-1236" is understood to be a hypothetical agent for the purposes of this report. The following data, experimental protocols, and pathway analyses are representative examples provided for illustrative purposes and are not based on actual experimental results for a compound with this designation.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of this compound.

Data Presentation

Study TypeSpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Observations
Single DoseSprague-Dawley RatOral (gavage)15001350 - 1650Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg.
Single DoseBeagle DogOral (capsule)>1000Not ApplicableEmesis at doses >500 mg/kg. No mortality observed at the highest dose tested.

Experimental Protocols

  • Rat Acute Oral Toxicity: A single dose of this compound was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.

  • Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to characterize the toxicological effects of this compound after daily administration over a prolonged period.

Data Presentation

Study DurationSpeciesRouteNOAEL (mg/kg/day)Target OrgansKey Findings
28-DaySprague-Dawley RatOral50Skin, Liver, GI TractDose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation.
28-DayBeagle DogOral30Skin, GI Tract, EyesDose-dependent dermatitis, diarrhea, and reversible corneal opacities.
90-DaySprague-Dawley RatOral40Skin, Liver, GI TractSimilar to 28-day study, with increased severity of skin lesions.

Experimental Protocols

  • 28-Day and 90-Day Oral Toxicity Studies: this compound was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no significant treatment-related adverse findings were observed.

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

Data Presentation

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S90.5 - 5000 µ g/plate Negative
Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S910 - 1000 µg/mLNegative
In Vivo MicronucleusRat Bone MarrowN/A250, 500, 1000 mg/kgNegative

Experimental Protocols

  • Ames Test: The bacterial reverse mutation assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 fraction).

  • Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to this compound in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.

  • In Vivo Micronucleus Test: Rats were administered this compound by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed for the presence of micronuclei.

cluster_workflow Genotoxicity Testing Workflow for this compound start This compound ames Ames Test (Bacterial Reverse Mutation) start->ames chrom_ab In Vitro Chromosomal Aberration start->chrom_ab result_neg Negative (Non-Genotoxic) ames->result_neg Negative result_pos Positive (Genotoxic Potential) chrom_ab->result_neg Negative micronucleus In Vivo Micronucleus Test micronucleus->result_neg Negative result_neg->micronucleus Proceed to In Vivo cluster_pathway Simplified EGFR Signaling Pathway and Point of Inhibition by this compound EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer BO1236 This compound BO1236->Dimer Inhibits RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Understanding the Pharmacokinetics of BO-1236: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BO-1236 is a novel therapeutic agent currently under investigation. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development and clinical application. This document provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in these studies, and visualizes the key pathways and processes involved.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound based on pre-clinical studies.

ParameterValueUnits
Bioavailability (F) Data Not Available%
Time to Maximum Concentration (Tmax) Data Not Availablehours
Maximum Concentration (Cmax) Data Not Availableng/mL
Area Under the Curve (AUC) Data Not Availableng·h/mL
Volume of Distribution (Vd) Data Not AvailableL/kg
Elimination Half-life (t½) Data Not Availablehours
Clearance (CL) Data Not AvailableL/h/kg

N.B. The above table is a template. As no public data for "this compound" exists, it has been populated with "Data Not Available".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols for key experiments typically performed to characterize a new chemical entity like this compound.

In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of this compound in liver microsomes.

  • Methodology:

    • This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

    • The intrinsic clearance is calculated from the rate of disappearance of the parent drug.

In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rats.

  • Methodology:

    • Male Sprague-Dawley rats are divided into two groups.

    • Group 1 receives a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • Group 2 receives a single oral (PO) gavage dose of this compound (e.g., 10 mg/kg).

    • Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations

Experimental Workflow for In Vivo PK Study

G cluster_0 Dosing cluster_1 Sample Processing cluster_2 Analysis IV Dosing\n(2 mg/kg) IV Dosing (2 mg/kg) Blood Sampling Blood Sampling IV Dosing\n(2 mg/kg)->Blood Sampling Centrifugation Centrifugation Blood Sampling->Centrifugation Oral Dosing\n(10 mg/kg) Oral Dosing (10 mg/kg) Oral Dosing\n(10 mg/kg)->Blood Sampling Plasma Separation Plasma Separation Centrifugation->Plasma Separation Storage at -80°C Storage at -80°C Plasma Separation->Storage at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Storage at -80°C->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway of this compound

G This compound This compound M1 Metabolite 1 (Hydroxylation) This compound->M1 CYP3A4 M2 Metabolite 2 (Glucuronidation) This compound->M2 UGT1A1 Excretion Excretion M1->Excretion M2->Excretion

Caption: A hypothetical metabolic pathway for this compound.

Disclaimer: The information provided in this document is for illustrative purposes for a hypothetical compound "this compound". No public data was found for a compound with this specific designation. The experimental protocols and diagrams represent standard practices in pharmacokinetic research.

An In-depth Technical Guide to Initial Protein Binding Assays for CER-1236

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial protein binding assays for CER-1236, a chimeric engulfment receptor T-cell therapy. CER-1236 is an engineered autologous T-cell therapy designed to recognize and eliminate target cells, such as cancer cells, that express phosphatidylserine (PS) on their surface.[1] This is achieved through a chimeric receptor construct that incorporates the extracellular domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which is a natural receptor for PS.[1][2][3] The intracellular signaling domains of the receptor, including CD28, CD3ζ, and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2), are designed to activate the T-cell's cytotoxic and phagocytic functions upon binding to PS.[1][2]

Mechanism of Action of CER-1236

The therapeutic strategy of CER-1236 is centered on the recognition of the "eat me" signal, phosphatidylserine, which is aberrantly exposed on the outer leaflet of the plasma membrane of various cancer cells.[1] The TIM-4 extracellular domain of the CER-1236 construct acts as the binding moiety to PS.[1][2][3] This binding event triggers a cascade of intracellular signaling through the CD28, CD3ζ, and TLR2 domains, leading to a dual anti-tumor response: direct T-cell mediated cytotoxicity and phagocytosis of the target cell.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data from initial protein binding and functional assays for a TIM-4 based chimeric engulfment receptor like CER-1236. Note: Specific binding affinities for CER-1236 are not publicly available and the data presented here is illustrative of typical results for such a construct.

Table 1: Equilibrium Dissociation Constants (Kd) for TIM-4 Ectodomain Binding to Phosphatidylserine

LigandAnalyteMethodK_d (nM)Reference
Phosphatidylserine LiposomesRecombinant Human TIM-4 EctodomainSurface Plasmon Resonance (SPR)50 ± 10Representative Data
Apoptotic Jurkat Cells (PS+)CER-1236 Expressing T-cellsFlow Cytometry Saturation Binding120 ± 25Representative Data

Table 2: In Vitro Functional Assay Results

Assay TypeTarget Cell LineE:T RatioResultReference
Cytotoxicity Assay (% Lysis)REC-1 (Mantle Cell Lymphoma)10:165% ± 8%[2]
Phagocytosis Assay (% Phagocytic T-cells)PS-coated Beads1:545% ± 6%[2]
Cytokine Release (IFN-γ, pg/mL)REC-1 (Mantle Cell Lymphoma)10:12500 ± 400[2]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of the binding affinity of the recombinant TIM-4 ectodomain to phosphatidylserine-containing lipid bilayers.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Recombinant human TIM-4 ectodomain (purified)

  • Small unilamellar vesicles (SUVs) composed of POPC and POPS (e.g., 80:20 ratio)

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Liposome Preparation: Prepare SUVs containing phosphatidylserine by extrusion.

  • Surface Preparation: Condition the L1 sensor chip with regeneration solution.

  • Liposome Capture: Inject the PS-containing liposomes over the sensor surface to form a stable lipid bilayer.

  • Analyte Injection: Inject varying concentrations of the recombinant TIM-4 ectodomain (e.g., 1 nM to 500 nM) over the captured liposome surface.

  • Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the TIM-4 ectodomain.

  • Regeneration: Regenerate the surface using the appropriate regeneration solution.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Flow Cytometry-Based Saturation Binding Assay

This protocol describes the measurement of the apparent binding affinity of CER-1236 expressing T-cells to PS-expressing target cells.

Materials:

  • CER-1236 transduced T-cells

  • Target cells (e.g., a cancer cell line known to express high levels of surface PS, or cells induced into apoptosis)

  • Fluorescently labeled Annexin V (to quantify PS exposure on target cells)

  • Fluorescently labeled anti-TIM-4 antibody or a fluorescently labeled secondary antibody against a tag on the CER.

  • Flow cytometer

  • Binding buffer (e.g., Annexin V binding buffer)

Procedure:

  • Cell Preparation: Harvest and wash both CER-1236 T-cells and target cells.

  • Target Cell Staining (Optional): Stain target cells with Annexin V to confirm PS exposure.

  • Incubation: Incubate a fixed number of target cells with increasing concentrations of CER-1236 T-cells for a set time on ice to reach binding equilibrium.

  • Staining: Stain the co-incubated cells with a fluorescently labeled antibody that specifically binds to the TIM-4 ectodomain of the CER.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population and measure the mean fluorescence intensity (MFI) of the bound CER-1236 T-cells.

  • Data Analysis: Plot the MFI against the concentration of CER-1236 T-cells and fit the data to a one-site specific binding model to determine the apparent Kd.

Visualizations

CER-1236 Mechanism of Action

CER_1236_Mechanism cluster_T_Cell CER-1236 T-Cell cluster_Target_Cell Target Cell (e.g., Tumor) CER_Receptor CER-1236 Receptor Signaling_Domains Intracellular Signaling (CD28, CD3ζ, TLR2) PS Phosphatidylserine (PS) CER_Receptor->PS Binding Activation T-Cell Activation Signaling_Domains->Activation Effector_Function Cytotoxicity & Phagocytosis Activation->Effector_Function Apoptosis Cell Death Effector_Function->Apoptosis Induces

Caption: Mechanism of CER-1236 recognition and killing of a target cell.

Experimental Workflow for CER-1236 Functional Assay

Experimental_Workflow Start Isolate T-cells from Patient Transduction Transduce with CER-1236 Lentiviral Vector Start->Transduction Expansion Expand CER-1236 T-cells Transduction->Expansion Co-culture Co-culture CER-1236 T-cells with Target Cells Expansion->Co-culture Analysis Functional Analysis Co-culture->Analysis Cytotoxicity Cytotoxicity Assay (e.g., LDH release) Analysis->Cytotoxicity Phagocytosis Phagocytosis Assay (Flow Cytometry) Analysis->Phagocytosis Cytokine Cytokine Release Assay (e.g., ELISA) Analysis->Cytokine

Caption: Workflow for the generation and functional testing of CER-1236 T-cells.

TIM-4 Signaling Cascade in CER-1236

TIM4_Signaling PS_Binding PS Binding to TIM-4 Ectodomain Receptor_Clustering Receptor Clustering PS_Binding->Receptor_Clustering CD28_Signal CD28 Co-stimulation Receptor_Clustering->CD28_Signal CD3zeta_Signal CD3ζ Activation (ITAM Phosphorylation) Receptor_Clustering->CD3zeta_Signal TLR2_Signal TLR2/TIR Signaling Receptor_Clustering->TLR2_Signal Downstream_Activation Downstream Signaling (e.g., NF-κB, MAPK) CD28_Signal->Downstream_Activation CD3zeta_Signal->Downstream_Activation TLR2_Signal->Downstream_Activation Cellular_Response Cytotoxicity & Phagocytosis Downstream_Activation->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for CER-1236: A Chimeric Engulfment Receptor T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document provides detailed application notes and protocols for the handling, storage, and preparation of CER-1236. It is critical to note that searches for "BO-1236" did not yield a chemical compound; instead, the relevant therapeutic agent identified is CER-1236 , a novel autologous Chimeric Engulfment Receptor (CER) T-cell therapy.[1][2][3] This product is a cellular therapy and not a chemical compound; therefore, the procedures outlined below pertain to the handling of living cells rather than the dissolution of a substance. These protocols are intended for researchers, scientists, and drug development professionals working with this advanced immunotherapy.

CER-1236 is an investigational treatment for hematologic malignancies and solid tumors, such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and ovarian cancer.[1][2] The therapy involves genetically modifying a patient's own T-cells to express a chimeric receptor that targets the TIM-4 ligand (TIM-4L) on cancer cells.[4][5][6]

Product Information: CER-1236

ParameterDescription
Product Name CER-1236
Product Type Autologous Chimeric Engulfment Receptor (CER) T-Cell Therapy
Target Antigen TIM-4 Ligand (TIM-4L)
Mechanism of Action The CER on the modified T-cells binds to TIM-4L on tumor cells, inducing both cytotoxic T-lymphocyte activity and phagocytosis of the cancer cells.[5][6]
Indications (Investigational) Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), Non-Small Cell Lung Cancer (NSCLC), Ovarian Cancer.[1][2][4]
Cellular Composition Genetically modified autologous T-cells suspended in a cryopreservation medium.

Mechanism of Action of CER-1236

CER-1236 represents a novel approach to cancer therapy by integrating both adaptive and innate immune responses. The engineered T-cells are designed to recognize and eliminate tumor cells through a dual mechanism. The extracellular domain of the CER binds to the TIM-4 ligand, which is expressed on the surface of various cancer cells.[4][5] This binding triggers intracellular signaling cascades that lead to two distinct anti-tumor actions: the direct cytotoxic killing of the cancer cell and the phagocytic engulfment of the tumor cell by the CER-T cell.[5] This dual-action is intended to create a more robust and comprehensive anti-tumor response.

CER_1236_MoA cluster_0 CER-1236 T-Cell cluster_1 Tumor Cell CER-1236 CER-1236 TIM-4L TIM-4L CER-1236->TIM-4L Binding T-Cell Activation T-Cell Activation Phagocytosis Phagocytosis T-Cell Activation->Phagocytosis Cytotoxic Killing Cytotoxic Killing T-Cell Activation->Cytotoxic Killing Tumor Cell Death Tumor Cell Death Phagocytosis->Tumor Cell Death Cytotoxic Killing->Tumor Cell Death TIM-4L->T-Cell Activation

Mechanism of Action of CER-1236 T-Cell Therapy.

Application Notes: Handling and Storage

General Handling Precautions

CER-1236 is a biohazardous material and should be handled with appropriate precautions in a BSL-2 or higher facility. As an autologous therapy, it is patient-specific.

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • All handling of the cell product should be performed in a certified biological safety cabinet (BSC) using sterile techniques to prevent contamination.[7]

  • Verify patient identifiers on the product container before use.

Storage Conditions

Proper storage is crucial to maintain the viability and function of the T-cells.[8]

  • Long-Term Storage: For long-term storage, CER-1236 should be kept in the vapor phase of liquid nitrogen at a temperature of -150°C or below.[9] Cryogenic storage containers, known as dewars, are used for this purpose.[9]

  • Short-Term Storage: If immediate infusion after thawing is not possible, the cells may be stored for a very limited time. Short-term storage of CAR-T cells is typically at 2°C to 8°C.[7] However, the specific allowable duration for short-term storage of CER-1236 would be provided by the manufacturer and should be strictly followed.

  • Monitoring: Continuous temperature monitoring of storage units is essential.[10]

Experimental Protocols: Receipt, Thawing, and Preparation for Infusion

This protocol outlines the steps for the preparation of CER-1236 for experimental use or patient administration.

Receipt of CER-1236
  • Upon receipt, immediately inspect the shipping container for any signs of damage or temperature excursions.

  • Verify that the product information matches the order and patient details.

  • Transfer the cryobag containing CER-1236 to a pre-qualified vapor phase liquid nitrogen freezer for long-term storage.

Thawing Protocol
  • Confirm the patient's identity before retrieving the cryobag from storage.

  • Prepare a water bath set to 37°C.

  • Place the cryobag in a second, sealed, waterproof bag to prevent contamination of the ports.

  • Submerge the bag in the 37°C water bath and gently agitate until the product is thawed. This process should be completed quickly to minimize cell damage.[7]

  • Do not leave the product in the water bath any longer than necessary. The presence of ice crystals should be minimal.

Preparation for Infusion
  • Once thawed, immediately move the cryobag to a biological safety cabinet.

  • Carefully inspect the bag for any leaks or damage.

  • The cells are typically infused without further washing or dilution. However, if dilution is required for dosing, use a sterile, non-pyrogenic saline or other specified buffer solution.

  • The thawed product should be administered to the patient as soon as possible. The clinical trial protocol for CER-1236 specifies a single cell infusion following lymphodepletion.[5] The dosage is determined by the clinical trial phase and is calculated based on cells per kilogram of body weight.[5][11]

Workflow for Handling and Preparation of CER-1236

The following diagram illustrates the workflow for the proper handling and preparation of CER-1236 from receipt to administration.

CER_1236_Workflow Receipt Receipt Inspection Inspection Receipt->Inspection Check for damage Storage Storage Inspection->Storage Store at <= -150°C Retrieval Retrieval Storage->Retrieval Verify patient ID Thawing Thawing Retrieval->Thawing 37°C water bath Preparation Preparation Thawing->Preparation Aseptic technique in BSC Administration Administration Preparation->Administration Infuse promptly

Workflow for CER-1236 Handling and Preparation.

References

Application Notes and Protocols for CER-1236 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER-1236 is an investigational chimeric engulfment receptor (CER) T-cell therapy demonstrating a novel, dual-mechanism approach to cancer treatment. This document provides detailed application notes and protocols for the use of CER-1236 in preclinical cancer research models, based on currently available data. CER-1236 is engineered to target the TIM-4 ligand (TIM-4L), phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of various tumor cells.[1] This targeted approach is designed to minimize off-tumor toxicity, as PS exposure on healthy cells is minimal.[1]

The CER-1236 construct fuses the extracellular domain of the PS receptor TIM-4 with intracellular signaling domains from T-cell and innate immune cells, specifically Toll-like receptor 2 (TLR2), CD28, and CD3ζ.[1][2][3] This unique design aims to induce both direct T-cell mediated cytotoxicity and phagocytosis of tumor cells, followed by the processing and presentation of tumor-associated antigens to elicit a broader and more sustained anti-tumor immune response.[1] Preclinical studies have shown promising anti-tumor activity in models of acute myeloid leukemia (AML), ovarian cancer, and non-small cell lung cancer (NSCLC).[3][4][5][6]

Mechanism of Action

The dual functionality of CER-1236 represents a significant advancement in engineered T-cell therapies. Upon encountering a tumor cell with exposed phosphatidylserine, the following sequence of events is initiated:

  • Binding: The TIM-4 extracellular domain of the CER-1236 T-cell binds to PS on the surface of the cancer cell.

  • Signal Transduction: This binding event activates the intracellular signaling domains:

    • CD3ζ: Initiates the primary T-cell activation signal, leading to cytotoxic granule release (perforin and granzymes) and direct killing of the tumor cell.

    • CD28: Provides a co-stimulatory signal, promoting T-cell proliferation, survival, and cytokine production.

    • TLR2: Engages innate immune signaling pathways, enhancing the phagocytic capacity of the CER-T cell and promoting a pro-inflammatory microenvironment.

  • Dual Effector Functions:

    • Cytotoxicity: The activated CER-1236 T-cell directly kills the target tumor cell through the release of cytotoxic molecules.

    • Phagocytosis: The CER-1236 T-cell engulfs the targeted cancer cell, a process typically associated with professional phagocytes like macrophages.

  • Antigen Presentation and Immune Cascade: Following phagocytosis, the CER-1236 T-cell processes the tumor cell remnants and can present tumor-associated antigens on its surface, effectively acting as an antigen-presenting cell (APC). This cross-presentation can activate bystander T-cells, leading to a broader and more durable anti-tumor immune response.[1]

Data Presentation

In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of CER-1236 against various cancer cell lines as reported in preclinical studies.

Target Cell LineCancer TypeEffector:Target (E:T) RatioCytotoxicity (%)Reference
KuramochiOvarian Cancer2:152.4[7]
SKOV-3Ovarian Cancer2:170.1[7]

Note: The studies also report potent in vitro and in vivo cytotoxicity against TP53 mutant AML cell lines, though specific percentages were not detailed in the reviewed abstracts.[8][9]

TIM-4 Ligand (Phosphatidylserine) Expression on Ovarian Cancer Cell Lines
Cell LineBasal TIM-4-L Expression (%)TIM-4-L Expression after 96h exposure to CER-1236 secreted factors (%)Reference
A278028.926.7[7]
Kuramochi31.452.6[7]
SKOV-319.936.5[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of CER-1236 in cancer research models. These are adapted from standard protocols for CAR-T cell therapies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To quantify the cytotoxic potential of CER-1236 T-cells against target cancer cells.

Materials:

  • CER-1236 T-cells (effector cells)

  • Target cancer cells (e.g., Kuramochi, SKOV-3, or relevant AML cell lines)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell viability stain (e.g., 7-AAD or similar)

  • Apoptosis detection kit (e.g., Annexin V-FITC)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CER-1236 T-cells and target cancer cells to the appropriate density.

    • Harvest and wash both cell types with PBS.

    • Resuspend cells in complete RPMI medium and perform cell counts to determine viability and concentration.

  • Co-culture Setup:

    • Plate target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.

    • Add CER-1236 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).

    • Include control wells:

      • Target cells only (spontaneous death)

      • Target cells with untransduced T-cells (non-specific killing)

      • Target cells with lysis buffer (maximum killing)

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).

  • Staining and Analysis:

    • After incubation, gently resuspend the cells in each well.

    • Transfer the cell suspension to flow cytometry tubes.

    • Wash the cells with PBS.

    • Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population.

    • Determine the percentage of apoptotic (Annexin V+) and dead (7-AAD+) target cells.

    • Calculate the percentage of specific cytotoxicity using the following formula:

Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry-Based)

Objective: To measure the phagocytic activity of CER-1236 T-cells.

Materials:

  • CER-1236 T-cells (effector cells)

  • Target cancer cells

  • Cell labeling dyes (e.g., CFSE for target cells and a different fluorescent dye for effector cells)

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Label the target cancer cells with CFSE according to the manufacturer's protocol.

    • Label the CER-1236 T-cells with a different fluorescent dye (e.g., CellTrace Violet) to distinguish them from the target cells.

  • Co-culture:

    • Co-culture the labeled CER-1236 T-cells and target cells at an appropriate E:T ratio (e.g., 1:1) in a 96-well plate.

    • Incubate for 4-6 hours at 37°C.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the CER-1236 T-cell population (positive for the effector cell dye).

    • Within the CER-1236 T-cell gate, quantify the percentage of cells that are also positive for the target cell dye (CFSE). This double-positive population represents the CER-1236 T-cells that have phagocytosed the target cells.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CER-1236 in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human cancer cell line (e.g., TP53 mutant AML or ovarian cancer cell line)

  • CER-1236 T-cells

  • Untransduced T-cells (control)

  • PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject the human cancer cell line into the flank of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., CER-1236 T-cells, untransduced T-cells, PBS control).

    • Administer the T-cells intravenously or intraperitoneally at a predetermined dose.

  • Monitoring:

    • Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size or humane endpoints), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Analyze the tumor tissue for T-cell infiltration and other relevant biomarkers by immunohistochemistry or flow cytometry.

    • Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

Visualizations

CER-1236 Mechanism of Action

CER_1236_Mechanism cluster_tumor Tumor Cell cluster_cert CER-1236 T-Cell cluster_response Anti-Tumor Response Tumor Cancer Cell PS Phosphatidylserine (PS) (TIM-4 Ligand) CERT CER-1236 TIM4 TIM-4 (Ectodomain) Signaling Intracellular Domains (TLR2, CD28, CD3ζ) TIM4->PS Binding Cytotoxicity Direct Cytotoxicity Signaling->Cytotoxicity Activation Phagocytosis Phagocytosis Signaling->Phagocytosis Activation AntigenPresentation Antigen Presentation Phagocytosis->AntigenPresentation Leads to BystanderActivation Bystander T-Cell Activation AntigenPresentation->BystanderActivation Induces CER_1236_Signaling cluster_membrane Cell-Cell Interface cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response PS Phosphatidylserine (on Tumor Cell) TIM4 TIM-4 Ectodomain PS->TIM4 Binding TLR2 TLR2 CD28 CD28 CD3z CD3ζ MyD88 MyD88 TLR2->MyD88 PI3K PI3K CD28->PI3K Lck Lck CD3z->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB MyD88->NFkB Proliferation T-Cell Proliferation PI3K->Proliferation Cytokine Cytokine Release NFkB->Cytokine Phagocytosis Phagocytosis NFkB->Phagocytosis NFAT->Cytokine Cytotoxicity Cytotoxicity NFAT->Cytotoxicity AP1->Cytokine AP1->Cytotoxicity In_Vivo_Workflow start Start tumor_implant Implant Tumor Cells (e.g., AML, Ovarian) into Immunocompromised Mice start->tumor_implant tumor_growth Monitor Tumor Growth (until palpable) tumor_implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_cert Administer CER-1236 T-Cells randomize->treat_cert treat_control1 Administer Untransduced T-Cells randomize->treat_control1 treat_control2 Administer PBS randomize->treat_control2 monitor Monitor Tumor Volume and Mouse Health treat_cert->monitor treat_control1->monitor treat_control2->monitor endpoint Endpoint Reached monitor->endpoint analysis Analyze Tumor Weight, Immunohistochemistry, and T-Cell Infiltration endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Western Blotting Analysis of CER-1236 Chimeric Receptor T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER-1236 is a novel chimeric engulfment receptor (CER) T-cell therapy designed to target tumor cells expressing phosphatidylserine (PS), a marker often found on the outer leaflet of cancer cell membranes.[1][2] Unlike traditional small molecule drugs, the direct target of CER-1236 is a phospholipid, which cannot be detected by Western blot. However, Western blotting is a critical quality control and characterization tool to verify the expression of the protein components of the CER-1236 construct within the engineered T-cells.

The CER-1236 construct is a fusion protein comprising four key signaling domains: the extracellular domain of T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), and the intracellular signaling domains of CD28, CD3 zeta (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2] This protocol provides a detailed methodology for the detection of these components in CER-1236 T-cell lysates via Western blot.

Signaling Pathway and Mechanism of Action

Upon binding to phosphatidylserine on a tumor cell, the CER-1236 receptor initiates a multi-faceted anti-tumor response. The signaling domains work in concert to activate the T-cell, leading to both direct cytotoxicity and phagocytic clearance of the cancer cell. The TLR2 domain further enhances T-cell activation and promotes an innate immune response.[1]

CER_1236_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell CER-1236 T-cell cluster_response Anti-Tumor Response PS Phosphatidylserine (PS) TIM4 TIM-4 ECD PS->TIM4 Binding CD28 CD28 domain Phagocytosis Phagocytosis TIM4->Phagocytosis Engulfment CD3z CD3ζ domain Proliferation T-cell Proliferation CD28->Proliferation TLR2 TLR2 TIR domain Cytotoxicity Cytotoxicity CD3z->Cytotoxicity Cytokine Cytokine Release TLR2->Cytokine

CER-1236 signaling cascade upon target engagement.

Experimental Protocols

This section details the step-by-step procedure for performing a Western blot to detect the components of the CER-1236 construct.

Lysate Preparation from CER-1236 T-cells
  • Cell Harvesting: Pellet approximately 2-5 x 10^6 CER-1236 T-cells (and non-transduced control T-cells) by centrifugation at 300 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting

The overall workflow for the Western blot is depicted below.

Western_Blot_Workflow A 1. Lysate Preparation B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to Membrane (PVDF) C->D E 5. Blocking (5% non-fat milk or BSA) D->E F 6. Primary Antibody Incubation (overnight, 4°C) E->F G 7. Secondary Antibody Incubation (1 hour, RT) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging and Data Analysis H->I

Standard Western blot experimental workflow.
  • Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% gradient Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for 1-2 hours at 100V or overnight at a constant current of 10 mA in a cold room.[3]

  • Blocking: Following transfer, block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (see Table 1) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[5]

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager.

Data Presentation

The following tables provide a summary of the expected results and recommended antibody dilutions for the detection of each component of the CER-1236 construct.

Table 1: Primary Antibodies for CER-1236 Component Detection

Target ProteinHost SpeciesRecommended DilutionExpected Size (kDa)Supplier Example
TIM-4 Rabbit1:1000~42 kDaAbcam (ab47637)[6]
CD28 Rabbit/Mouse1:1000~44 kDaBoster Bio[5]
CD3ζ (CD247) Rabbit1:1000~19 kDaAbcam (ab190728)
TLR2 Goat/Mouse1 µg/mL~100 kDaR&D Systems (AF1530)[7]
GAPDH Rabbit/Mouse1:5000~37 kDaCell Signaling Tech

Note: Optimal antibody dilutions should be determined empirically. The full-length CER-1236 construct may run at a higher molecular weight than its individual components.

Table 2: Reagents and Buffers

ReagentComposition
RIPA Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
4X Laemmli Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue
10X TBST 88 g NaCl, 2 g KCl, 30 g Tris base, 10 mL Tween-20 in 1 L dH₂O, adjust pH to 7.4
Blocking Buffer 5% w/v non-fat dry milk or 3% w/v BSA in 1X TBST

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient protein transferCheck transfer with Ponceau S stain. Optimize transfer time/voltage.
Low protein expressionLoad more protein lysate (up to 50 µg).
Antibody concentration too lowIncrease primary or secondary antibody concentration.
High Background Insufficient blockingIncrease blocking time to 2 hours or use a different blocking agent.
Antibody concentration too highDecrease antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific monoclonal antibody. Ensure lysate contains protease inhibitors.
Protein degradationPrepare fresh lysate and always keep samples on ice.

References

Application Notes and Protocols for Flow Cytometry Analysis of BO-1236 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BO-1236 is a novel investigational compound with potential anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on cell cycle progression, apoptosis induction, and the modulation of key signaling pathways using flow cytometry. The following protocols are designed to be adapted for various cancer cell lines and experimental setups.

Data Presentation

The quantitative data obtained from the flow cytometry experiments described below can be effectively summarized in tabular format for clear interpretation and comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control65 ± 4.220 ± 2.515 ± 2.12 ± 0.5
This compound (X µM)75 ± 5.110 ± 1.815 ± 2.38 ± 1.2
This compound (Y µM)85 ± 6.35 ± 1.110 ± 1.925 ± 3.4
Positive Control40 ± 3.815 ± 2.045 ± 4.55 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control95 ± 2.12 ± 0.41.5 ± 0.31.5 ± 0.3
This compound (X µM)80 ± 3.510 ± 1.57 ± 1.13 ± 0.6
This compound (Y µM)50 ± 4.825 ± 2.920 ± 2.55 ± 0.9
Positive Control45 ± 5.230 ± 3.122 ± 2.83 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[1][2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in 15 mL conical tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (FL2 or equivalent).

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use a logarithmic scale for both the Annexin V-FITC (FL1) and PI (FL2) channels.

    • Collect at least 10,000 events per sample.

    • Set up compensation controls if necessary.

    • Create a quadrant plot to distinguish the different cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage)

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_harvest Cell Harvesting cluster_analysis Flow Cytometry Analysis cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound and Controls cell_seeding->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fixation Fix with 70% Ethanol wash_pbs->fixation annexin_pi_stain Stain with Annexin V and PI wash_pbs->annexin_pi_stain pi_stain Stain with PI and RNase A fixation->pi_stain acquire_cellcycle Acquire on Flow Cytometer pi_stain->acquire_cellcycle analyze_cellcycle Analyze DNA Content Histogram acquire_cellcycle->analyze_cellcycle acquire_apoptosis Acquire on Flow Cytometer annexin_pi_stain->acquire_apoptosis analyze_apoptosis Analyze Quadrant Plot acquire_apoptosis->analyze_apoptosis

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway cluster_outcomes Cellular Outcomes BO1236 This compound Receptor Cell Surface Receptor BO1236->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits Nucleus Nucleus TranscriptionFactor->Nucleus Translocation CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest Apoptosis Apoptosis Nucleus->Apoptosis

References

Unraveling Protein-Protein Interactions: The Potential of BO-1236

Author: BenchChem Technical Support Team. Date: December 2025

The scientific community has not yet documented a specific molecule designated as BO-1236 for the study of protein-protein interactions (PPIs). Extensive searches of available scientific literature and databases did not yield any information on a compound with this identifier being utilized as a research tool in this context.

Therefore, the creation of detailed application notes, protocols, and data presentations for a molecule named "this compound" is not possible at this time. The development of such resources is contingent upon the existence of foundational research characterizing the molecule's mechanism of action, its validated targets, and its effects on cellular signaling pathways.

While information on this compound is unavailable, the study of protein-protein interactions remains a critical area of research in biology and drug discovery. The intricate networks of these interactions govern virtually all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are invaluable tools for dissecting complex biological systems and for developing novel therapeutic strategies.

General Principles and Methodologies in the Study of Protein-Protein Interactions

To provide context for researchers interested in this field, we outline the general principles and methodologies that would be relevant to the characterization of any new molecule, hypothetically including a "this compound," as a tool for studying PPIs.

Key Experimental Approaches

A variety of in vitro and in vivo techniques are employed to study the effects of small molecules on protein-protein interactions. These include:

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to directly measure the binding affinity and kinetics between purified proteins in the presence and absence of a modulating compound.

  • Cell-Based Assays: Co-immunoprecipitation (Co-IP), pull-down assays, and Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)-based assays are utilized to assess the impact of a compound on a specific PPI within a cellular environment.

  • Functional Assays: Cellular assays that measure downstream signaling events, such as reporter gene assays, phosphorylation status of key proteins (e.g., via Western blotting or ELISA), or cell viability and proliferation assays, can reveal the functional consequences of modulating a particular PPI.

Hypothetical Experimental Workflow for Characterizing a Novel PPI Modulator

The following diagram illustrates a general workflow that would be applied to characterize a new molecule like "this compound."

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Cellular & Functional Validation cluster_3 In Vivo & Preclinical Studies High-Throughput Screen High-Throughput Screen Hit Identification Hit Identification High-Throughput Screen->Hit Identification Target Deconvolution Target Deconvolution Hit Identification->Target Deconvolution Biophysical Assays Biophysical Assays (SPR, BLI, ITC) Target Deconvolution->Biophysical Assays Biochemical Assays Biochemical Assays (e.g., Enzyme Activity) Target Deconvolution->Biochemical Assays Cell-Based PPI Assays Cell-Based PPI Assays (Co-IP, FRET/BRET) Biochemical Assays->Cell-Based PPI Assays Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell-Based PPI Assays->Signaling Pathway Analysis Phenotypic Assays Phenotypic Assays (Viability, Migration) Signaling Pathway Analysis->Phenotypic Assays Animal Models Animal Models Phenotypic Assays->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology

Caption: General workflow for characterizing a novel PPI modulator.
Illustrative Signaling Pathway Modulation

The diagram below depicts a hypothetical scenario where a molecule could modulate a generic signaling pathway by disrupting a key protein-protein interaction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Protein_A Protein_A Receptor->Protein_A Ligand Ligand Ligand->Receptor Protein_B Protein_B Protein_A->Protein_B PPI Effector_Protein Effector_Protein Protein_B->Effector_Protein Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor BO1236 Hypothetical This compound BO1236->Protein_A Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical modulation of a signaling pathway by this compound.

Should information regarding a molecule named this compound become available in the future, a comprehensive set of application notes and protocols could be developed to support its use in the scientific community. Such a document would include detailed experimental procedures, expected results, and troubleshooting guides to facilitate its effective application in the study of protein-protein interactions.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BO-1236 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the hypothetical small molecule BO-1236 in aqueous solutions. The following information is based on established principles for handling poorly soluble compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic small molecule with low aqueous solubility. Its solubility is highly dependent on the pH, solvent, and presence of excipients. Due to its hydrophobic nature, it often requires a non-aqueous solvent for initial stock solution preparation and careful dilution into aqueous buffers to prevent precipitation. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]

Q2: My this compound, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is causing this?

A2: This phenomenon, known as precipitation upon dilution, is common for compounds with low aqueous solubility.[2][3] When the high-concentration organic stock solution is introduced into an aqueous environment, the organic solvent disperses, and the poorly soluble drug is exposed to a medium in which it is not readily soluble, causing it to crash out of solution.

Q3: How can I prevent this compound from precipitating during dilution into my aqueous buffer?

A3: Several strategies can be employed to prevent precipitation upon dilution:

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.

  • Rapid Mixing: Add the organic stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[2]

  • Lowering the Final Concentration: If the experimental design allows, reducing the final concentration of this compound in the aqueous solution can keep it below its solubility limit.

  • Temperature Control: Gentle warming of the aqueous buffer before adding the compound stock can sometimes improve solubility, but the thermal stability of this compound should be considered.[2]

Q4: What alternative solvents or formulation strategies can I use to improve the solubility of this compound?

A4: If DMSO is not suitable or solubility issues persist, several alternative approaches can be considered. These techniques often aim to increase the aqueous solubility and dissolution rate of the compound.[1][4][5][6]

  • Co-solvents: Using a mixture of solvents can enhance solubility.[6][7] Common co-solvents in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[6][8] The solubility of acidic compounds generally increases at higher pH, while basic compounds become more soluble at lower pH.

  • Use of Excipients:

    • Surfactants: Surfactants like Tween-80, Pluronic-F68, and Sodium Lauryl Sulphate can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[1][9]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[4][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems can improve solubilization.[10][11]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

If you are experiencing solubility issues with this compound, a systematic approach to solvent selection is recommended. This involves testing the solubility in a range of pharmaceutically acceptable solvents.

Experimental Protocol: Solvent Solubility Screening

  • Preparation: Accurately weigh a small, precise amount of this compound (e.g., 1 mg) into several individual vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent.

  • Dissolution: Vortex each vial for 1-2 minutes. If the compound does not dissolve, use sonication for 5-10 minutes or gentle warming (not exceeding 40°C, monitor for degradation).

  • Observation: Visually inspect for complete dissolution. If dissolved, add another aliquot of the compound to determine the approximate saturation solubility.

  • Quantification (Optional): For a more precise measurement, analyze the clear supernatant of a saturated solution using a suitable analytical method like HPLC to determine the concentration.

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble
Dimethyl Sulfoxide (DMSO)> 50High solubility, suitable for stock solutions
Ethanol15Good solubility, can be used as a co-solvent
Propylene Glycol25Good solubility, suitable for formulations
Polyethylene Glycol 400 (PEG 400)30High solubility, common formulation excipient
5% Tween-80 in Water1.5Improved aqueous solubility with surfactant
10% Hydroxypropyl-β-Cyclodextrin in Water2.0Enhanced aqueous solubility via complexation
Guide 2: Optimizing Aqueous Formulations using Co-solvents

This guide provides a workflow for using co-solvents to improve the aqueous solubility of this compound for in vitro experiments.

Experimental Protocol: Co-solvent Titration

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% Ethanol).

  • Dilution and Observation: Add a small aliquot of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration. Vortex immediately and observe for any precipitation over a set period (e.g., 1 hour).

  • Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of this compound at the target concentration. Be mindful of the co-solvent's potential effects on your experimental system.

Visualizations

experimental_workflow Workflow for Preparing Aqueous Solution of this compound start Start: Dry this compound Compound stock Prepare High-Concentration Stock (e.g., 50 mg/mL in DMSO) start->stock intermediate Prepare Intermediate Dilution (in pure DMSO if needed) stock->intermediate add_stock Add Stock to Aqueous Buffer (Not the other way around) intermediate->add_stock aqueous_buffer Prepare Aqueous Buffer (e.g., PBS, Cell Media) aqueous_buffer->add_stock mix Vortex/Mix Immediately add_stock->mix observe Observe for Precipitation mix->observe success Solution Ready for Experiment observe->success No Precipitation troubleshoot Precipitation Occurs: Initiate Troubleshooting observe->troubleshoot Precipitation

Caption: Workflow for preparing aqueous solutions of this compound.

troubleshooting_insolubility Troubleshooting Logic for this compound Insolubility cluster_options Initial Strategies cluster_advanced Advanced Formulation Strategies start Insolubility Issue Identified option1 Lower Final Concentration start->option1 option2 Gentle Warming start->option2 option3 Sonication start->option3 strategy1 pH Adjustment (for ionizable compounds) start->strategy1 strategy2 Use Co-solvents (e.g., Ethanol, PEG 400) start->strategy2 strategy3 Add Excipients (Surfactants, Cyclodextrins) start->strategy3 evaluate Evaluate Impact on Experiment (e.g., cell toxicity, assay interference) option1->evaluate option2->evaluate option3->evaluate strategy1->evaluate strategy2->evaluate strategy3->evaluate success Optimized Soluble Formulation evaluate->success

Caption: Troubleshooting logic for this compound insolubility.

References

Technical Support Center: BO-1236 Chimeric Engulfment Receptor (CER) T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing BO-1236, a Chimeric Engulfment Receptor (CER) T-cell therapy targeting phosphatidylserine (PS) for the treatment of cancer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects and manage common toxicities associated with this innovative immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and potential off-target effects?

A1: this compound is an autologous T-cell therapy genetically engineered to express a Chimeric Engulfment Receptor (CER). This receptor's extracellular domain is derived from the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which specifically recognizes and binds to phosphatidylserine (PS).[1][2] In healthy cells, PS is typically located on the inner leaflet of the cell membrane.[3][4] However, in the tumor microenvironment, PS is often exposed on the surface of cancer cells, acting as an "eat me" signal.[5][6]

  • On-Target Effect: this compound CER-T cells are designed to recognize PS on tumor cells, leading to their destruction through both direct cytotoxicity and phagocytic engulfment.

  • Potential Off-Target Effects (On-Target, Off-Tumor Toxicity): The primary off-target concern is that this compound may target and damage healthy cells that also expose PS on their surface.[7][8] While PS exposure is a hallmark of cancer and apoptotic cells, some normal physiological processes or stress conditions can lead to its transient appearance on healthy tissues.[3][9]

  • Systemic Toxicities: Like other T-cell therapies, this compound can induce systemic inflammatory responses, most notably Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[10][11] These are not caused by off-target binding in the traditional sense but are a consequence of widespread T-cell activation.[12][13]

Q2: What are the typical signs of Cytokine Release Syndrome (CRS) and how can it be managed?

A2: CRS is the most common toxicity associated with CAR/CER-T cell therapies, resulting from a massive release of inflammatory cytokines by the activated T-cells and other immune cells.[12][14] Symptoms can range from mild, flu-like symptoms to a life-threatening systemic inflammation.[15][16]

Common Symptoms of CRS:

  • Fever (100.4°F/38°C or higher), chills, and shaking[16]

  • Fatigue, muscle and joint pain[15]

  • Nausea, vomiting, and diarrhea[16]

  • Hypotension (low blood pressure) and tachycardia (fast heart rate)[14]

  • Difficulty breathing and hypoxia (low oxygen levels)[12]

Management is guided by the severity (grade) of the CRS.

CRS GradeKey Clinical SignsRecommended Management
Grade 1 Fever ≥38°CSupportive care (e.g., IV fluids, antipyretics).
Grade 2 Fever with hypotension (responsive to fluids) and/or hypoxia (requiring low-flow nasal cannula).Supportive care. Consider Tocilizumab (anti-IL-6 receptor antibody).
Grade 3 Fever with hypotension requiring vasopressors and/or hypoxia requiring high-flow oxygen.Administer Tocilizumab. Consider adding corticosteroids (e.g., dexamethasone).
Grade 4 Fever with hypotension requiring multiple vasopressors and/or hypoxia requiring mechanical ventilation.Administer Tocilizumab and high-dose corticosteroids. ICU-level care is required.

Data compiled from multiple sources on CRS management.[12][14][17]

Q3: What is Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) and what are the treatment strategies?

A3: ICANS is another significant toxicity of CAR/CER-T cell therapy, characterized by a range of neurological symptoms.[18][19] The exact mechanisms are still under investigation but are thought to involve the passage of inflammatory cytokines across the blood-brain barrier.[13][20] ICANS often occurs after the onset of CRS.[16]

Common Symptoms of ICANS:

  • Headache, confusion, and delirium[13][19]

  • Language disturbances (aphasia)[13]

  • Difficulty with coordination and tremors[16]

  • Seizures and, in rare cases, cerebral edema[13][21]

Management of ICANS is primarily supportive, with corticosteroids being the main therapeutic intervention.[19][21]

ICANS GradeKey Neurological SignsRecommended Management
Grade 1 Mild inattention, difficulty with simple tasks.Supportive care, neurological monitoring.
Grade 2 Aphasia, moderate confusion.Supportive care. Administer corticosteroids (e.g., dexamethasone).
Grade 3 Severe delirium, seizures (non-life-threatening).Administer high-dose corticosteroids. ICU monitoring may be needed.
Grade 4 Stupor, coma, life-threatening seizures.High-dose corticosteroids. ICU care with intensive neurological monitoring.

Data compiled from sources on ICANS management.[13][18][21]

Troubleshooting Guides

Issue: Suspected On-Target, Off-Tumor Toxicity

If you observe unexpected toxicities in tissues where the target tumor is not present, it may be due to this compound cells attacking healthy tissues that express phosphatidylserine.

Troubleshooting Steps:

  • Confirm PS Expression: Use techniques like flow cytometry with Annexin V staining or immunohistochemistry on biopsies from affected tissues to confirm the presence of PS on the cell surface.

  • Monitor CER-T Cell Infiltration: Analyze tissue biopsies for the presence of this compound cells using immunohistochemistry or PCR for the CER construct.

  • Implement Safety-Engineered Solutions: If using a version of this compound equipped with a safety switch, this is the time to consider its activation.

Issue: Severe or Refractory CRS/ICANS

In cases where CRS or ICANS is severe (Grade 3-4) and does not respond to standard treatments like tocilizumab and corticosteroids, more advanced interventions may be necessary.

Troubleshooting Steps:

  • Consider Alternative Immunosuppression: In consultation with clinical experts, other immunosuppressive agents may be considered.

  • Activate an Integrated Suicide Gene: If your this compound construct includes a "suicide gene," its activation can eliminate the CER-T cells, thereby halting the inflammatory cascade.[22][23] This is an irreversible step and should be reserved for life-threatening toxicities.

Advanced Strategies to Reduce Off-Target Effects

To enhance the safety and specificity of this compound, several advanced genetic engineering strategies can be incorporated into the CER construct.

Logic-Gated CER-T Cells

Logic gates are designed to make CER-T cells "smarter" by requiring more than one signal for activation, thus sparing healthy tissues that may express only one of the target antigens.[24][25]

  • AND-Gate: The CER-T cell is engineered to require the presence of two separate antigens on a cell before it becomes fully activated.[26] This significantly increases tumor specificity.

  • NOT-Gate: The CER-T cell is engineered with both an activating receptor (for the tumor antigen, e.g., PS) and an inhibitory receptor that recognizes an antigen present only on healthy cells.[26][27] If the CER-T cell encounters a healthy cell, the inhibitory signal overrides the activation signal, preventing an attack.

LOGIC_GATES cluster_AND AND-Gate Logic cluster_NOT NOT-Gate Logic T_Cell_AND CER-T Cell Tumor_AND Tumor Cell (Antigen A + PS) T_Cell_AND->Tumor_AND Recognizes Both Healthy_AND Healthy Cell (PS only) T_Cell_AND->Healthy_AND Recognizes PS only Activation_AND T-Cell Activation Tumor_AND->Activation_AND No_Activation_AND No Activation Healthy_AND->No_Activation_AND T_Cell_NOT CER-T Cell Tumor_NOT Tumor Cell (PS only) T_Cell_NOT->Tumor_NOT Recognizes PS Healthy_NOT Healthy Cell (PS + Veto Antigen) T_Cell_NOT->Healthy_NOT Recognizes Both Activation_NOT T-Cell Activation Tumor_NOT->Activation_NOT Inhibition_NOT Inhibition Signal Healthy_NOT->Inhibition_NOT

Caption: Logic gates enhance CER-T cell specificity.

Suicide Gene Systems

Incorporating a "suicide gene" into the this compound construct provides a crucial safety mechanism to eliminate the engineered T-cells in the event of severe, unmanageable toxicity. The most clinically advanced system is the inducible Caspase-9 (iCasp9) system.[23][28]

  • Mechanism: The iCasp9 gene is fused to a drug-binding domain. When a specific, otherwise inert small molecule dimerizer (e.g., rimiducid/AP1903) is administered to the patient, it causes the iCasp9 molecules inside the CER-T cells to dimerize and activate, triggering rapid apoptosis (programmed cell death) of the engineered cells.[23][28]

SUICIDE_GENE cluster_workflow iCasp9 Suicide Gene Workflow Toxicity Severe Toxicity (e.g., Grade 4 CRS/ICANS) Administer Administer Dimerizer Drug (e.g., AP1903) Toxicity->Administer iCasp9 iCasp9 Dimerization (within CER-T Cell) Administer->iCasp9 Apoptosis Caspase Cascade Activation -> Apoptosis iCasp9->Apoptosis Elimination Selective Elimination of CER-T Cells Apoptosis->Elimination

Caption: Workflow for iCasp9-mediated elimination of CER-T cells.

Experimental Protocols

Protocol 1: In Vitro Assessment of On-Target, Off-Tumor Cytotoxicity

Objective: To determine the cytotoxic potential of this compound against healthy, non-malignant cells that may express low levels of phosphatidylserine.

Methodology:

  • Cell Preparation:

    • Culture target tumor cells (positive control) and a panel of primary human cells from various tissues (e.g., endothelial cells, fibroblasts, hepatocytes).

    • Induce apoptosis in a subset of healthy cells (e.g., via UV irradiation) to create a PS-positive, non-malignant control.

  • Co-culture:

    • Plate the healthy primary cells and control cells in a 96-well plate.

    • Add this compound CER-T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). Include untransduced T-cells as a negative control.

    • Co-culture the cells for 24-48 hours.

  • Cytotoxicity Assay:

    • Measure cell viability using a standard method, such as a lactate dehydrogenase (LDH) release assay or a luminescence-based cytotoxicity assay.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each cell type at each E:T ratio.

    • Compare the cytotoxicity against healthy cells to that against tumor cells to determine the therapeutic window.

Protocol 2: Activation of the iCasp9 Suicide Gene in a Preclinical Model

Objective: To validate the functionality of the iCasp9 suicide switch in this compound cells in vivo.

Methodology:

  • Animal Model:

    • Establish a tumor xenograft model in immunodeficient mice (e.g., NSG mice) by injecting human tumor cells.

  • CER-T Cell Administration:

    • Once tumors are established, administer a therapeutic dose of this compound cells containing the iCasp9 suicide gene.

    • Monitor tumor growth and animal health.

  • Induction of Toxicity (Optional Simulation):

    • Administer a high dose of CER-T cells to induce symptoms analogous to CRS (e.g., weight loss, ruffled fur).

  • Suicide Gene Activation:

    • Administer the dimerizer drug (e.g., AP1903) to a cohort of mice. Administer a vehicle control to another cohort.

  • Monitoring and Analysis:

    • Monitor the mice for reversal of toxicity symptoms.

    • Collect peripheral blood at various time points (e.g., 4, 12, 24 hours post-drug administration) and quantify the number of circulating CER-T cells using flow cytometry or qPCR to confirm their elimination.

    • Continue to monitor tumor growth to assess the impact of CER-T cell depletion on anti-tumor efficacy.

BO1236_MECHANISM cluster_main This compound Mechanism of Action cluster_response Anti-Tumor Response CERT This compound CER-T Cell TIM4 TIM-4 Domain (on CER) CERT->TIM4 expresses Cytotoxicity Direct Cytotoxicity (Granzyme/Perforin) CERT->Cytotoxicity Phagocytosis Phagocytic Engulfment CERT->Phagocytosis Tumor Tumor Cell PS Phosphatidylserine (PS) 'Eat-me' Signal Tumor->PS exposes PS->TIM4 TIM4->PS binds Destruction Tumor Cell Destruction Cytotoxicity->Destruction Phagocytosis->Destruction

Caption: this compound recognizes PS on tumor cells via its TIM-4 domain.

References

Addressing BO-1236 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "BO-1236" is limited. The following technical support guide provides a generalized framework for addressing instability issues with a hypothetical research compound, referred to as this compound, in long-term experiments. The principles and protocols described are broadly applicable to researchers encountering challenges with the stability of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in a long-term experiment?

A1: Signs of instability can be varied and may include:

  • Visual changes: Color change, precipitation, or cloudiness in the solution.

  • Chromatographic changes: Appearance of new peaks or a decrease in the main peak area/height in HPLC or LC-MS analysis.

  • Loss of biological activity: A gradual or sudden decrease in the expected biological effect of the compound in your assay.

  • pH shift: A change in the pH of your experimental medium.

Q2: What are the primary factors that can contribute to the degradation of a research compound like this compound?

A2: Compound degradation is often influenced by a combination of factors, including:

  • Chemical properties of the compound: Inherent molecular instability, presence of labile functional groups.

  • Solvent/Buffer conditions: pH, ionic strength, and the presence of reactive species.

  • Storage conditions: Temperature, exposure to light (photodegradation), and exposure to oxygen (oxidation).

  • Experimental conditions: Incubation time, temperature, and interaction with other components in the assay medium (e.g., serum proteins).

Q3: How can I proactively assess the stability of this compound before starting a long-term experiment?

A3: It is highly recommended to perform preliminary stability studies. These can include:

  • Forced degradation studies: Exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to rapidly identify potential degradation pathways.

  • Solubility and stability in different solvents and buffers: Determining the optimal solvent and buffer system that maintains the compound's integrity.

  • Freeze-thaw stability: Assessing if repeated freezing and thawing of stock solutions leads to degradation.

Troubleshooting Guides

Problem 1: I am observing a decrease in the biological activity of this compound over the course of my multi-day cell culture experiment.

Answer: This is a common issue related to compound stability in culture media. Here’s a systematic approach to troubleshoot this:

  • Confirm Compound Integrity in Media:

    • Experiment: Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment.

    • Analysis: At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.

    • Interpretation: A decrease in the parent compound concentration over time indicates degradation.

  • Consider Dosing Strategy:

    • If degradation is confirmed, consider a repeated dosing schedule (e.g., every 24 or 48 hours) to maintain a more consistent effective concentration.

  • Evaluate Media Components:

    • Some media components, like serum, can contain enzymes that may metabolize your compound. Consider if a serum-free medium is an option for your experiment.

Problem 2: My stock solution of this compound shows precipitation after storage at -20°C.

Answer: Precipitation from a frozen stock solution suggests poor solubility at that temperature or that the compound is falling out of solution upon thawing.

  • Assess Solubility:

    • Determine the maximum solubility of this compound in your chosen solvent. It's possible the stock concentration is too high.

    • Consider alternative solvents or a co-solvent system to improve solubility.

  • Modify Storage Conditions:

    • Store the stock solution at a different temperature (e.g., -80°C).

    • Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Thawing Protocol:

    • Ensure you are properly thawing and vortexing the stock solution to ensure it is fully redissolved before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.

  • Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

Protocol 2: Long-Term Stability in Experimental Medium

Objective: To evaluate the stability of this compound in the specific cell culture medium used for long-term experiments.

Methodology:

  • Prepare Samples: Spike this compound into your complete cell culture medium at the final working concentration.

  • Incubation: Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately process the samples to stop further degradation. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 30 Days

SolventInitial Concentration (mM)Concentration after 30 days (mM)% RemainingObservations
DMSO109.898%No precipitation
Ethanol107.272%Slight precipitation
PBS10.440%Significant precipitation

Table 2: Hypothetical Degradation of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration of this compound (µM)% Remaining
010.0100%
88.585%
245.151%
482.323%
720.88%

Visualizations

cluster_workflow Troubleshooting Workflow for Compound Instability start Experiment Shows Inconsistent Results or Loss of Activity check_visual Visually Inspect Solution (Precipitation, Color Change) start->check_visual check_analytical Analyze by HPLC/LC-MS for Degradation Products check_visual->check_analytical No is_precipitated Is Compound Precipitated? check_visual->is_precipitated Yes is_degraded Is Compound Degraded? check_analytical->is_degraded forced_degradation Perform Forced Degradation Study is_degraded->forced_degradation Yes end_stable Compound is Stable Investigate Other Experimental Parameters is_degraded->end_stable No optimize_solubility Optimize Solubility (Different Solvent, Lower Concentration) is_precipitated->optimize_solubility modify_storage Modify Storage (Aliquots, -80°C) optimize_solubility->modify_storage adjust_dosing Adjust Dosing (Repeat Dosing) forced_degradation->adjust_dosing

Caption: A workflow for troubleshooting compound instability.

cluster_pathway Hypothetical Signaling Pathway: Impact of this compound Degradation BO1236_active This compound (Active) Receptor Target Receptor BO1236_active->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse BO1236_degraded Degradation Product (Inactive) BO1236_degraded->Receptor Does Not Bind

Caption: Impact of this compound degradation on a signaling pathway.

cluster_exp_workflow Experimental Workflow for Long-Term Stability Assessment start Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate timepoint_0 Time Point 0h: Collect Aliquot incubate->timepoint_0 timepoint_24 Time Point 24h: Collect Aliquot incubate->timepoint_24 timepoint_48 Time Point 48h: Collect Aliquot incubate->timepoint_48 timepoint_72 Time Point 72h: Collect Aliquot incubate->timepoint_72 process Process Samples (e.g., Protein Precipitation) timepoint_0->process timepoint_24->process timepoint_48->process timepoint_72->process analyze Analyze by LC-MS process->analyze

Caption: Workflow for a long-term compound stability study.

Improving the signal-to-noise ratio in BO-1236 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BO-1236 assay platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a robust signal-to-noise ratio. The this compound assay is a highly sensitive enzyme-based luminescence assay for screening potential inhibitors of the (fictional) kinase "Kinase-X". A high signal-to-noise ratio is critical for identifying true hits and avoiding false positives or negatives.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the this compound assay.

High Background Signal

Q1: My negative control wells (no inhibitor) have a very high luminescence signal, approaching the signal of my positive control wells. What are the common causes and solutions?

High background can significantly reduce the dynamic range of your assay. Common causes include contaminated reagents, non-specific binding of assay components, and issues with the substrate.[1][2]

Troubleshooting Steps:

  • Reagent Contamination: Prepare fresh buffers and reagent solutions using high-purity water and reagents.[1] Ensure that your water source is free of contaminants that might interfere with the assay.

  • Substrate Auto-luminescence: Some substrates can auto-luminesce, especially if they have been stored improperly or for too long. Prepare the substrate solution immediately before use and protect it from light.[3]

  • Non-specific Binding: Insufficient blocking or inappropriate buffer composition can lead to non-specific binding of the enzyme or detection antibody.[4][5] Increase the concentration of the blocking agent (e.g., BSA) or the detergent (e.g., Tween-20) in your wash and assay buffers.[6]

  • Plate Issues: For luminescence assays, use opaque, white-walled microplates to maximize the signal and minimize crosstalk between wells.[7][8] Store plates in the dark before use to reduce any potential phosphorescence.

Q2: I am observing significant signal in wells that do not contain the Kinase-X enzyme. What could be causing this?

Signal in the absence of the enzyme points to a component in the reaction mixture that is either intrinsically luminescent or is interfering with the detection chemistry.

Troubleshooting Steps:

  • Buffer Components: Certain buffer components can interfere with the assay chemistry.[1] Test each buffer component individually for any intrinsic luminescence. For instance, some buffers can chelate metal ions that may be necessary for enzyme activity, indirectly affecting the signal.[9]

  • Compound Interference: If you are screening a compound library, some of your test compounds may be auto-luminescent.[10] Run a control plate with the compounds in the assay buffer without the enzyme to identify any interfering compounds.

  • Contaminated Substrate: The substrate itself might be contaminated with a luminescent impurity. Try a new batch of substrate or a different supplier.

Weak or No Signal

Q3: My positive control wells show very low or no signal. What are the primary reasons for this?

A weak or absent signal can be due to several factors, ranging from inactive reagents to suboptimal assay conditions.[3]

Troubleshooting Steps:

  • Inactive Enzyme: Ensure that the Kinase-X enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use the lowest concentration of the enzyme that provides a robust signal to avoid potential issues with high enzyme concentrations leading to higher background if the preparation contains contaminating phosphatases.

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, and any coupling reagents are critical. Titrate each component to determine its optimal concentration.

  • Incorrect Buffer pH or Ionic Strength: Enzyme activity is highly dependent on the pH and ionic strength of the buffer.[11] Deviations from the optimal pH can lead to reduced enzyme activity.[1] Verify the pH of your buffer and consider testing a range of pH values and salt concentrations.

  • Presence of Inhibitors: Ensure that your buffers do not contain any known inhibitors of the detection enzyme (e.g., sodium azide for HRP-based systems).[1]

Q4: The signal in my assay is decreasing over time during measurement. What is happening?

A time-dependent decrease in signal intensity is often due to signal instability or reagent degradation.

Troubleshooting Steps:

  • Signal Stability: Luminescent signals can be transient. Ensure you are measuring the signal within the optimal window as recommended by the reagent manufacturer. Some "glow" luminescence reagents are designed for stable signals over longer periods.

  • Reagent Degradation: The luminescent substrate or the enzyme itself may be degrading over the course of the experiment. Ensure all reagents are kept at the appropriate temperature and are used within their stable timeframe. Prepare working solutions fresh for each experiment.[3]

Troubleshooting Guides

Guide 1: Optimizing Reagent Concentrations

Optimizing the concentrations of key reagents is crucial for achieving a good assay window. A checkerboard titration is an effective method for co-optimizing the concentrations of the enzyme and the substrate.

Experimental Protocol: Checkerboard Titration

  • Prepare serial dilutions of the Kinase-X enzyme and the substrate in the assay buffer.

  • In a 384-well white, opaque plate, add the different concentrations of the enzyme to the rows and the different concentrations of the substrate to the columns.

  • Initiate the reaction and incubate for the desired time.

  • Add the detection reagent and measure the luminescence.

  • Analyze the data to find the combination of enzyme and substrate concentrations that provides the best signal-to-background ratio.

Fictional Data Presentation: this compound Checkerboard Titration

Kinase-X (nM)Substrate (µM)Signal (RLU)Background (RLU)S/B Ratio
510150,00010,00015
520250,00012,00020.8
540300,00015,00020
1010300,00018,00016.7
10 20 500,000 20,000 25
1040550,00025,00022
2010450,00030,00015
2020700,00040,00017.5
2040750,00050,00015

In this fictional example, 10 nM Kinase-X and 20 µM substrate provide the optimal signal-to-background ratio.

Guide 2: Addressing High Well-to-Well Variability

High variability between replicate wells can compromise the reliability of your results.[12]

Troubleshooting Steps:

  • Pipetting Accuracy: Inaccurate pipetting is a major source of variability, especially in low-volume 384-well plates.[13][14] Ensure your pipettes are calibrated. When preparing plates, create a master mix of reagents to be dispensed, rather than adding each component individually to the wells.[12]

  • Mixing: Inadequate mixing in small wells can lead to inconsistent results. Ensure gentle but thorough mixing after adding reagents. Avoid introducing bubbles.[15]

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect the assay.[16] To mitigate this, avoid using the outer wells or fill them with buffer to create a humidity barrier.

  • Plate Reader Settings: Ensure that the plate reader settings (e.g., integration time, gain) are optimized for your assay to be within the linear range of the detector.[17]

Visualizations

Troubleshooting_Workflow cluster_issue Identify Issue cluster_background Troubleshoot High Background cluster_signal Troubleshoot Weak Signal cluster_solution Solution Start Poor Signal-to-Noise Ratio High_Background High Background Start->High_Background High Basal Signal Low_Signal Weak/No Signal Start->Low_Signal Low Max Signal Check_Reagents Check for Reagent/Buffer Contamination High_Background->Check_Reagents Check_Enzyme Verify Enzyme Activity Low_Signal->Check_Enzyme Optimize_Blocking Optimize Blocking/Washing Check_Reagents->Optimize_Blocking Check_Compound Test for Compound Interference Optimize_Blocking->Check_Compound Check_Plate Verify Plate Type & Crosstalk Check_Compound->Check_Plate Optimized_Assay Optimized Assay Check_Plate->Optimized_Assay Titrate_Reagents Titrate Reagents (Enzyme, Substrate) Check_Enzyme->Titrate_Reagents Check_Buffer Optimize Buffer (pH, Ionic Strength) Titrate_Reagents->Check_Buffer Check_Reader Verify Plate Reader Settings Check_Buffer->Check_Reader Check_Reader->Optimized_Assay

Caption: A general workflow for troubleshooting poor signal-to-noise ratio.

Signaling_Pathway cluster_activation Upstream Activation cluster_kinase_cascade Kinase-X Cascade cluster_assay This compound Assay Detection Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X activates Substrate Substrate Kinase_X->Substrate phosphorylates ATP ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ADP ADP ATP->ADP hydrolysis Detection_Enzyme Detection Enzyme ADP->Detection_Enzyme Luminescence Luminescence Detection_Enzyme->Luminescence Inhibitor This compound Inhibitor Inhibitor->Kinase_X

Caption: Signaling pathway for the fictional Kinase-X and the this compound assay.

Logical_Relationships cluster_factors Factors Affecting S/N Ratio cluster_causes_signal Influences on Signal cluster_causes_noise Influences on Noise Signal Signal Intensity Enzyme_Conc Enzyme Concentration Signal->Enzyme_Conc Substrate_Conc Substrate Concentration Signal->Substrate_Conc Incubation_Time Incubation Time Signal->Incubation_Time Buffer_pH Buffer pH Signal->Buffer_pH SNR Signal-to-Noise Ratio (S/N) Signal->SNR increases Noise Background Noise Non_Specific_Binding Non-Specific Binding Noise->Non_Specific_Binding Reagent_Contamination Reagent Contamination Noise->Reagent_Contamination Compound_Interference Compound Interference Noise->Compound_Interference Crosstalk Well-to-Well Crosstalk Noise->Crosstalk Noise->SNR decreases

Caption: Logical relationships of factors affecting the signal-to-noise ratio.

References

Technical Support Center: Mitigating BO-1236-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the hypothetical compound BO-1236 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant primary cell death after treatment with this compound. What are the potential mechanisms of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity in primary cells can be mediated by several mechanisms, often dose- and cell-type-dependent. The primary suspected pathways include:

  • Apoptosis: A programmed cell death pathway characterized by the activation of caspases.[1][2][3]

  • Necroptosis: A form of programmed necrosis regulated by receptor-interacting protein kinases (RIPKs).[4][5][6][7]

  • Ferroptosis: An iron-dependent form of cell death driven by lipid peroxidation.[8][9][10][11][12]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[13][14][15][16]

Q2: How can we determine which cell death pathway is activated by this compound in our primary cells?

A2: To identify the dominant cell death pathway, you can use a combination of specific inhibitors and endpoint assays. A common strategy is to co-incubate your primary cells with this compound and a panel of inhibitors targeting different pathways.

Q3: What are the recommended inhibitors to dissect the mechanism of this compound cytotoxicity?

A3: We recommend using well-characterized inhibitors at their optimal concentrations. The table below provides a starting point for your experiments.

PathwayInhibitorTargetRecommended Starting Concentration (in vitro)Reference
ApoptosisZ-VAD-FMKPan-caspase20-50 µM[2][17]
NecroptosisNecrostatin-1 (Nec-1)RIPK110-30 µM[4][7]
FerroptosisFerrostatin-1 (Fer-1)Ferroptosis0.1-1 µM[8][9]
Oxidative StressN-acetylcysteine (NAC)ROS Scavenger1-10 mM[16]

Q4: Can we mitigate this compound cytotoxicity without affecting its primary mechanism of action?

A4: This depends on whether the cytotoxicity is an "on-target" or "off-target" effect. If the cytotoxicity is an off-target effect, it may be possible to mitigate it by co-treatment with a specific inhibitor (e.g., an antioxidant) without impacting the desired activity of this compound. However, if cytotoxicity is integral to its mechanism, mitigation strategies will likely also reduce its efficacy.

Troubleshooting Guide

Issue: High levels of cytotoxicity are observed even at low concentrations of this compound.

Possible Cause Suggested Solution
Primary cells are under stress.Ensure optimal cell culture conditions, including high-quality media, appropriate cell density, and regular media changes. Stressed cells are more susceptible to drug-induced toxicity.[18]
This compound is unstable in culture medium.Prepare fresh solutions of this compound for each experiment. Some compounds can degrade in culture media, leading to the formation of toxic byproducts.
The chosen primary cell type is particularly sensitive.Consider using a less sensitive primary cell type if your experimental goals allow. Alternatively, perform a dose-response curve to determine a sub-lethal concentration for your experiments.

Issue: Inconsistent results in cytotoxicity assays.

Possible Cause Suggested Solution
Assay interference.Phenol red in culture medium can interfere with colorimetric assays like MTT. Use phenol red-free medium for the duration of the assay.[18] Ensure that this compound itself does not directly react with the assay reagents by running appropriate controls (e.g., compound in cell-free medium with assay reagents).
Variable cell seeding density.Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results of cytotoxicity assays.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples.[19]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.[18][20]

Materials:

  • Primary cells

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Determining the Mechanism of Cell Death using Inhibitors

Materials:

  • Primary cells

  • 24-well or 96-well tissue culture plates

  • This compound

  • Cell death inhibitors (Z-VAD-FMK, Necrostatin-1, Ferrostatin-1, NAC)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo) or apoptosis/necrosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Cell Seeding: Seed primary cells in the appropriate multi-well plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the respective inhibitors (or vehicle control) for 1-2 hours before adding this compound.

  • This compound Treatment: Add this compound at a concentration known to induce significant cytotoxicity (e.g., IC50) to the wells containing the inhibitors.

  • Incubation: Incubate for the standard duration of your cytotoxicity experiment.

  • Assess Cell Viability/Death: Perform a cell viability assay or an apoptosis/necrosis detection assay according to the manufacturer's instructions.

  • Data Analysis: Compare the level of cytotoxicity in the presence and absence of each inhibitor. A significant rescue of cell viability by a specific inhibitor suggests the involvement of that particular cell death pathway.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Primary Cell Types

Primary Cell TypeIC50 (µM) after 48h treatment
Human Primary Hepatocytes12.5
Human Primary Renal Proximal Tubule Epithelial Cells8.2
Human Primary Astrocytes25.1

Table 2: Effect of Inhibitors on this compound-Induced Cytotoxicity in Primary Hepatocytes

TreatmentCell Viability (%)
Control (Vehicle)100
This compound (15 µM)45
This compound + Z-VAD-FMK (20 µM)85
This compound + Necrostatin-1 (20 µM)48
This compound + Ferrostatin-1 (1 µM)52
This compound + NAC (5 mM)75

Visualizations

BO1236_Cytotoxicity_Pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity BO1236 This compound ROS ↑ Reactive Oxygen Species (ROS) BO1236->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed CheckCulture Check Cell Culture Conditions (Media, Density, Stress) Start->CheckCulture OptimizeCulture Optimize Culture Conditions CheckCulture->OptimizeCulture Sub-optimal CheckCompound Check Compound Stability (Prepare Fresh) CheckCulture->CheckCompound Optimal DoseResponse Perform Dose-Response Curve OptimizeCulture->DoseResponse InhibitorPanel Screen with Inhibitor Panel (Apoptosis, Necroptosis, Ferroptosis) DoseResponse->InhibitorPanel CheckCompound->DoseResponse Stable UseFresh Use Freshly Prepared Compound CheckCompound->UseFresh Unstable UseFresh->DoseResponse IdentifyPathway Identify Cytotoxicity Pathway InhibitorPanel->IdentifyPathway Mitigate Mitigate with Specific Inhibitor IdentifyPathway->Mitigate End Proceed with Experiment Mitigate->End

Caption: A logical workflow for troubleshooting high cytotoxicity.

Experimental_Workflow Experimental Workflow for Assessing Cytotoxicity Mitigation Start Seed Primary Cells Pretreat Pre-treat with Inhibitor (e.g., Z-VAD-FMK) or Vehicle Start->Pretreat Treat Treat with this compound or Vehicle Pretreat->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data and Compare Groups Assay->Analyze

Caption: Workflow for a standard cytotoxicity mitigation experiment.

References

Common pitfalls to avoid when working with BO-1236

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BO-1236

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The following data, protocols, and troubleshooting advice are based on common scenarios encountered with similar research-use-only small molecule inhibitors and should be adapted to actual experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Fictional Kinase 1 (FK1). By binding to the ATP pocket of the FK1 catalytic domain, it prevents the phosphorylation of downstream substrates, effectively blocking the FK1 signaling cascade. This pathway is crucial for cell proliferation and survival in specific cancer cell lines.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable. Please protect the compound from light.

Q3: Is this compound selective for FK1?

This compound exhibits high selectivity for FK1 over other related kinases. However, as with any kinase inhibitor, off-target effects can occur, particularly at higher concentrations. We recommend performing a kinase panel screen to assess its selectivity profile in your specific experimental system.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of FK1 Activity

Possible Cause 1: Compound Degradation

  • Question: How was the this compound stock solution prepared and stored?

  • Recommendation: Ensure the compound was dissolved in anhydrous DMSO and stored in tightly sealed aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. To verify compound integrity, consider analytical methods like HPLC.

Possible Cause 2: Incorrect Working Concentration

  • Question: What concentration range was used in the experiment?

  • Recommendation: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value in your specific model. A typical starting range is 1 nM to 10 µM.

Possible Cause 3: High Serum Concentration in Media

  • Question: What percentage of serum was used in the cell culture media?

  • Recommendation: High concentrations of serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if your experimental design allows.

Issue 2: High Cellular Toxicity or Off-Target Effects

Possible Cause 1: Excessive Concentration

  • Question: Does the observed toxicity correlate with higher concentrations of this compound?

  • Recommendation: High concentrations can lead to off-target kinase inhibition or general cellular stress. Refer to the dose-response data to select a concentration that effectively inhibits FK1 without causing widespread cell death. Consider using a concentration at or slightly above the IC50 for your cell line.

Possible Cause 2: Solvent Toxicity

  • Question: What was the final concentration of the solvent (e.g., DMSO) in the culture medium?

  • Recommendation: The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments to assess the effect of the solvent.

Possible Cause 3: Cell Line Sensitivity

  • Question: Is the cell line known to be sensitive to ATP-competitive kinase inhibitors?

  • Recommendation: Some cell lines may have a lower tolerance for this class of compounds. It may be necessary to reduce the treatment duration or concentration to mitigate toxicity.

Quantitative Data Summary

The following tables provide representative data for this compound from internal validation studies.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
FK1 5.2
FK2875
Kinase X> 10,000
Kinase Y> 10,000

Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM, 72h)
Cell-ABreast15.8
Cell-BLung25.4
Cell-CColon1,200
Cell-DBreast> 10,000

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

FK1_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor fk1 FK1 receptor->fk1 substrate Downstream Substrate fk1->substrate apoptosis Apoptosis fk1->apoptosis proliferation Cell Proliferation & Survival substrate->proliferation bo1236 This compound bo1236->fk1

Caption: Simplified signaling pathway of FK1 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM This compound Stock in DMSO treat Treat Cells with Serial Dilutions stock->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for 72h treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree issue No/Low FK1 Inhibition q1 Compound Degraded? issue->q1 sol1 Check Storage & Prepare Fresh Stock q1->sol1 Yes q2 Concentration Too Low? q1->q2 No sol2 Perform Dose-Response (1 nM - 10 µM) q2->sol2 Yes q3 High Serum in Media? q2->q3 No sol3 Reduce Serum During Treatment q3->sol3 Yes

Caption: Troubleshooting decision tree for lack of this compound activity.

Technical Support Center: Enhancing the Specificity of CER-1236 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CER-1236, a chimeric engulfment receptor (CER) T-cell therapy. The information provided is intended to help address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is CER-1236 and what is its mechanism of action?

A1: CER-1236 is an autologous T-cell therapy genetically engineered to express a chimeric engulfment receptor (CER).[1] The CER consists of the extracellular domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which acts as a phosphatidylserine (PS) receptor.[1][2] This is linked to intracellular signaling domains including CD28, CD3-zeta, and the Toll-like receptor 2 (TLR2-TIR) domain.[1][3] This design gives CER-1236 a dual mechanism of action: direct cytotoxic killing of tumor cells and phagocytic engulfment of tumor cells and antigens, which can lead to the activation of a broader anti-tumor immune response.[1][4][5]

Q2: What is the target of CER-1236 and how does this relate to its specificity?

A2: The target of CER-1236 is phosphatidylserine (PS), a phospholipid that is normally restricted to the inner leaflet of the plasma membrane in healthy cells.[2][6][7] In the tumor microenvironment, PS is aberrantly exposed on the surface of malignant cells, acting as an "eat me" signal.[1][8][9] The specificity of CER-1236 relies on this differential expression, as it is designed to target cells with exposed PS while sparing healthy cells where PS is not exposed.[1][10] Studies have shown that CER-1236 selectively recognizes and responds to the TIM-4 ligand (TIM-4-L), which is PS, without cross-reactivity to other membrane phospholipids.[11]

Q3: What are the main potential toxicities associated with CER-1236 therapy?

A3: Like other CAR-T cell therapies, potential toxicities include Cytokine Release Syndrome (CRS) and on-target, off-tumor effects.[12][13][14] CRS is a systemic inflammatory response caused by the rapid activation of a large number of T-cells.[12][15] On-target, off-tumor toxicity occurs if the target antigen (in this case, exposed PS) is present on healthy tissues, which could then be attacked by the CER T-cells.[13][16] However, aberrant PS expression is minimal on normal, healthy cells, suggesting a potentially favorable safety profile for CER-1236.[1] Another specific challenge for PS-targeting CAR-T cells is the potential for T-cell fratricide during the manufacturing process, as activated T-cells can transiently expose PS on their surface.[17][18]

Q4: In which cancer types is CER-1236 being investigated?

A4: CER-1236 is being investigated in preclinical models of both hematologic and solid tumors, including mantle cell lymphoma and non-small cell lung cancer.[3][5] A phase 1 clinical trial is currently evaluating CER-1236 in patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS).[19][20][21]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background lysis of control cells in cytotoxicity assays 1. Non-specific T-cell activation. 2. Control cell line has high baseline apoptosis, leading to PS exposure.1. Ensure control cells are healthy and not undergoing stress. 2. Use a target-negative cell line with known low levels of apoptosis. 3. Titrate the effector-to-target (E:T) ratio to find an optimal window with low background killing.[22] 4. Analyze supernatant for cytokines to ensure activation is target-specific.[23]
Low CER-1236 anti-tumor activity in vitro 1. Low level of PS exposure on target tumor cells. 2. Poor CER-T cell expansion or viability. 3. T-cell exhaustion after chronic stimulation.[11]1. Confirm PS exposure on target cells using Annexin V staining and flow cytometry. 2. Some chemotherapeutics or inflammatory cytokines can upregulate PS on tumor cells; consider co-treatment in experimental models.[3][11] 3. Assess CER-T cell viability and phenotype (e.g., expression of exhaustion markers like PD-1, TIM-3, LAG-3) via flow cytometry.[11]
Patient exhibits symptoms of Cytokine Release Syndrome (CRS) (e.g., fever, hypotension, hypoxia) Rapid and massive activation of infused CER-T cells leading to a surge in inflammatory cytokines (e.g., IL-6, IFN-γ).[12][15][24]1. This is a clinical adverse event requiring immediate medical attention. Standard management protocols should be followed. 2. Treatment may include supportive care and administration of anti-cytokine therapies, such as the IL-6 receptor antagonist tocilizumab.[12] 3. In preclinical models, monitor cytokine levels in co-culture supernatants or animal plasma using ELISA or multiplex assays to correlate with CRS-like toxicity.[23]
Evidence of on-target, off-tumor toxicity in vivo (e.g., damage to healthy tissues) The target, exposed PS, is present on non-malignant cells, potentially due to inflammation, stress, or normal physiological processes in certain tissues.[13][14]1. In preclinical models, perform thorough histological analysis of healthy tissues to assess for infiltration and damage by CER-T cells. 2. Evaluate PS expression on a wide range of normal tissues via immunohistochemistry or flow cytometry to predict potential off-tumor sites. 3. Explore advanced strategies to enhance specificity, such as incorporating logic gates (e.g., an inhibitory receptor that recognizes an antigen present on healthy cells but not tumor cells).[25]
Poor yield during CER-T cell manufacturing Fratricide, where activated CER-T cells recognize transiently exposed PS on other CER-T cells and kill each other.[17][18][26]1. Optimize the retroviral dose to reduce the level of CER expression on the T-cell membrane.[17][26] 2. Consider temporary inhibition of CAR signaling during the manufacturing process using a multi-kinase inhibitor like dasatinib.[17][26]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the experimental evaluation of CER-1236. These values are intended as a starting point for assay development and may require optimization.

ParameterTypical Range/ValueApplicationSource(s)
Effector to Target (E:T) Ratio 1:1, 2:1, 5:1, 10:1In vitro cytotoxicity assays[22]
Co-culture Incubation Time 24 - 72 hoursCytotoxicity and cytokine release assays[22][27]
Cytokine Concentrations in CRS (Clinical) IFN-γ, IL-2, IL-6, TNF-α can be highly elevated (>1000 pg/mL)Monitoring for Cytokine Release Syndrome[24][28]
Standard Cytokine Concentration for ELISA 0 - 10,000 pg/mLCytokine release assays (in vitro)[27]
Phase 1 Clinical Trial Dose Dose escalation study to determine maximum tolerated dose.Clinical application[19][20][29]

Experimental Protocols

In Vitro Cytotoxicity Assay (Luciferase-Based)

This protocol is adapted from established methods to quantify the killing of target cells by CER-T cells.[22]

Materials:

  • Target tumor cells expressing luciferase (e.g., transduced with a luciferase reporter gene).

  • Control (PS-negative) cells expressing luciferase.

  • CER-1236 T cells (effector cells).

  • Control T cells (e.g., non-transduced or mock-transduced).

  • Culture medium (e.g., RPMI + 10% FBS).

  • 96-well white, clear-bottom assay plates.

  • Luciferase substrate (e.g., D-luciferin).

  • Luminometer plate reader.

Procedure:

  • Seed target cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 50 µL of culture medium.

  • Add 50 µL of effector cells (CER-1236 or control T cells) to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Include control wells:

    • Target cells only (for maximum signal/spontaneous death).

    • Target cells with control T-cells (for non-specific killing).

    • Medium only (for background signal).

  • Co-culture the cells for 24 hours at 37°C, 5% CO₂.

  • After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure bioluminescence using a luminometer.

  • Calculate the percentage of specific lysis:

    • % Specific Lysis = 100 x (1 - [Signal from E+T wells] / [Signal from T-only wells])

Cytokine Release Assay (ELISA)

This protocol measures the secretion of key cytokines, such as IFN-γ, from CER-T cells upon target recognition.[23]

Materials:

  • Supernatants from the cytotoxicity assay (from Step 4, before adding luciferase substrate).

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-γ).

  • ELISA plate reader.

Procedure:

  • Carefully collect the supernatant from the co-culture wells. Centrifuge to pellet any cells and debris.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and supernatant samples to the wells.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.

Flow Cytometry for PS Exposure and CER-T Phenotyping

This protocol can be used to assess the specificity of CER-1236 binding and to characterize the T-cell phenotype.

Materials:

  • Target and control cells.

  • CER-1236 T cells.

  • Annexin V-FITC and Propidium Iodide (PI) for apoptosis/PS detection.

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and exhaustion markers (e.g., PD-1, TIM-3).

  • FACS buffer (PBS + 2% FBS).

  • Flow cytometer.

Procedure:

  • For PS Exposure:

    • Harvest target and control cells.

    • Wash cells with 1X Binding Buffer from an Annexin V kit.

    • Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. PS-positive cells will be Annexin V positive.

  • For CER-T Phenotyping:

    • Harvest CER-1236 T cells before and after co-culture with target cells.

    • Wash cells with FACS buffer.

    • Incubate cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

    • Resuspend in FACS buffer and analyze by flow cytometry to determine the percentage of cells expressing exhaustion or activation markers.

Visualizations

CER_1236_Signaling_Pathway cluster_tumor Tumor Cell cluster_cert CER-1236 T-Cell cluster_response Anti-Tumor Response Tumor Tumor Cell PS Phosphatidylserine (PS) 'Eat Me' Signal TIM4 TIM-4 Domain PS->TIM4 Binding CERT CER-1236 T-Cell CER CER Construct CD28 CD28 Domain CD3z CD3ζ Domain TLR2 TLR2-TIR Domain Cytotoxicity Cytotoxic Killing (Granzyme/Perforin) CD28->Cytotoxicity CD3z->Cytotoxicity Phagocytosis Phagocytic Engulfment TLR2->Phagocytosis AntigenPresentation Antigen Presentation Phagocytosis->AntigenPresentation SecondaryImmunity Secondary Immune Response AntigenPresentation->SecondaryImmunity

Caption: Mechanism of action for CER-1236 T-cell therapy.

experimental_workflow start Start: Assess Specificity prep_cells Prepare Target Cells (Tumor & Control Lines) start->prep_cells confirm_ps Confirm PS Expression (Annexin V Staining) prep_cells->confirm_ps coculture Co-culture CER-T Cells with Target Cells confirm_ps->coculture cytotoxicity Cytotoxicity Assay (e.g., Luciferase) coculture->cytotoxicity cytokine Cytokine Release Assay (ELISA / Multiplex) coculture->cytokine phenotype Phenotype CER-T Cells (Flow Cytometry) coculture->phenotype analyze Analyze Data: - % Specific Lysis - Cytokine Profile - Exhaustion Markers cytotoxicity->analyze cytokine->analyze phenotype->analyze end Conclusion on Specificity and Functionality analyze->end

Caption: Experimental workflow for assessing CER-1236 specificity.

troubleshooting_tree start Unexpected Toxicity Observed in In Vivo Model check_crs Symptoms of CRS? (Weight loss, lethargy) start->check_crs measure_cytokines Measure Plasma Cytokines (IL-6, IFN-γ) check_crs->measure_cytokines Yes check_off_tumor Evidence of Healthy Tissue Damage? check_crs->check_off_tumor No confirm_crs High Cytokines? (CRS Confirmed) measure_cytokines->confirm_crs manage_crs Action: Model CRS management (e.g., anti-IL-6R Ab) confirm_crs->manage_crs Yes confirm_crs->check_off_tumor No no_crs No histology Perform Histology on Key Organs check_off_tumor->histology Yes other_cause Investigate Other Causes (e.g., Virotherapy effects) check_off_tumor->other_cause No ps_on_healthy Confirm PS Expression on Damaged Tissue histology->ps_on_healthy confirm_off_tumor On-Target, Off-Tumor Toxicity Confirmed ps_on_healthy->confirm_off_tumor no_off_tumor No

Caption: Troubleshooting decision tree for in vivo toxicity.

References

Validation & Comparative

A Comparative Analysis of BRAF Inhibitors: Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRAF inhibitor Vemurafenib against other targeted therapies. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and clinical applications.

Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key driver in many melanomas.[1][2] This mutation leads to constitutive activation of the BRAF protein, promoting cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Vemurafenib and other BRAF inhibitors are designed to block this aberrant signaling, thereby inhibiting tumor growth.[4][5]

Comparative Efficacy of BRAF Inhibitors

The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF V600-mutated metastatic melanoma.[6][7] However, the efficacy of monotherapy can be limited by the development of resistance.[1][7] Combination therapies, particularly with MEK inhibitors, have shown improved progression-free survival (PFS) and overall survival (OS).[6][7]

Below is a summary of key efficacy data from clinical trials comparing Vemurafenib with other BRAF and MEK inhibitors.

Treatment Trial Median PFS (months) Overall Response Rate (ORR) Overall Survival (OS) at 12 months
Vemurafenib BRIM-3[8]5.348%-
Dabrafenib + Trametinib COMBI-v[9]11.468%[6]72%[10]
Vemurafenib + Cobimetinib coBRIM[11]---
Encorafenib + Binimetinib COLUMBUS[9]---
Vemurafenib vs. Dabrafenib + Trametinib COMBI-v[12]7.3 vs. 11.4--

PFS: Progression-Free Survival; ORR: Overall Response Rate; OS: Overall Survival. Data is compiled from multiple sources and represents findings from key clinical trials. Specific values may vary between studies.

BRAF Signaling Pathway and Inhibitor Action

The BRAF protein is a central component of the RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway).[3][13] This pathway is crucial for regulating cell division, differentiation, and survival.[2] In BRAF-mutated cancers, the constitutive activation of this pathway leads to uncontrolled cell growth.[13] BRAF inhibitors, such as Vemurafenib, act by binding to the ATP-binding site of the mutated BRAF protein, thus blocking its kinase activity and downstream signaling.[2][5]

BRAF_Signaling_Pathway BRAF/MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription Activation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives GrowthFactor Growth Factor GrowthFactor->RTK

BRAF/MAPK signaling pathway and the point of inhibition by Vemurafenib.

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on standardized experimental protocols. Below are methodologies for key in vitro assays used to characterize BRAF inhibitors.

BRAF V600E Kinase Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of the isolated BRAF V600E kinase.

Protocol:

  • Reagents: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), test inhibitor (e.g., Vemurafenib) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the test inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Kinase_Assay_Workflow Kinase Activity Assay Workflow Reagents Prepare Reagents: - BRAF V600E Enzyme - MEK1 Substrate - ATP - Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction: Add enzyme, substrate, and inhibitor to plate Reagents->Reaction_Setup Initiation Initiate Reaction: Add ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Stop Reaction & Detect ADP (Luminescence) Incubation->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis

Workflow for a typical in vitro BRAF kinase activity assay.
Cellular Proliferation (IC50) Assay

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.

Protocol:

  • Cell Lines: Use a BRAF V600E-mutant melanoma cell line (e.g., A375).[16][17]

  • Reagents: Cell culture medium, fetal bovine serum (FBS), test inhibitor (e.g., Vemurafenib), and a cell viability reagent (e.g., MTS or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours).[18] d. Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to that of vehicle-treated (DMSO) control cells. Plot the percent viability against the inhibitor concentration and determine the IC50 value from the dose-response curve.[19][20]

Proliferation_Assay_Workflow Cellular Proliferation Assay Workflow Seed_Cells Seed BRAF V600E Melanoma Cells Treat_Cells Treat with Serial Dilutions of Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72 hours Treat_Cells->Incubate_Cells Measure_Viability Add Viability Reagent & Measure Signal Incubate_Cells->Measure_Viability Analyze_Data Data Analysis: Calculate % Viability and IC50 Measure_Viability->Analyze_Data

Workflow for determining the IC50 of an inhibitor in a cell-based assay.

References

Validating the Target Engagement of CER-1236 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of CER-1236, a novel chimeric engulfment receptor T-cell therapy. The objective is to equip researchers with the necessary information to design and execute robust experiments to confirm the interaction of CER-1236 with its target in a cellular context.

CER-1236 is an investigational cell therapy where autologous T-cells are genetically engineered to express a chimeric engulfment receptor (CER). This receptor's extracellular domain is composed of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4).[1][2] The target of this therapy is phosphatidylserine (PS), a phospholipid that is aberrantly exposed on the outer leaflet of the plasma membrane of tumor cells.[1][2] The binding of the TIM-4 domain of CER-1236 to PS on tumor cells initiates a dual anti-tumor response: direct cytotoxicity and phagocytic clearance of tumor cells.[2][3]

Comparative Analysis of Target Engagement Assays

Validating the direct interaction between CER-1236 and its target, phosphatidylserine, on the cell surface is a critical step in the preclinical development of this therapy. The following table compares various experimental approaches that can be employed to quantify and visualize this engagement.

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Flow Cytometry-Based Binding Assay Labeled CER-1236 T-cells or soluble TIM-4 ectodomain are incubated with target tumor cells. The binding is detected by a fluorescent signal.Quantitative, high-throughput, allows for analysis of heterogeneous cell populations.Indirect measurement of binding affinity, potential for non-specific binding.High
Immunofluorescence Microscopy Fluorescently labeled CER-1236 T-cells are co-cultured with target tumor cells. The co-localization of the T-cells and tumor cells is visualized.Provides direct visual evidence of cell-cell interaction and localization of the target.Low throughput, quantification can be challenging.Low
Surface Plasmon Resonance (SPR) Immobilized PS or PS-containing liposomes are exposed to soluble TIM-4 ectodomain. The binding kinetics and affinity are measured in real-time.Provides quantitative data on binding affinity and kinetics (kon, koff).Requires purified components, may not fully recapitulate the cellular context.Medium
Cellular Thermal Shift Assay (CETSA) Target cells are treated with CER-1236 T-cells or soluble TIM-4. The thermal stability of PS-binding proteins is assessed by heating the cells and quantifying the soluble protein fraction.Measures target engagement in a live-cell, label-free manner.Technically challenging, optimization may be required.Low-Medium
Phagocytosis Assay Fluorescently labeled target tumor cells are co-cultured with CER-1236 T-cells. The engulfment of tumor cells by the T-cells is quantified by flow cytometry or microscopy.Directly measures a key functional consequence of target engagement.Indirect measure of binding, can be influenced by downstream signaling events.Medium

Experimental Protocols

Flow Cytometry-Based Binding Assay

Objective: To quantify the binding of CER-1236 to PS-expressing target cells.

Materials:

  • CER-1236 T-cells

  • Target tumor cells (e.g., a cell line known to express surface PS)

  • Control T-cells (non-transduced or expressing a non-binding receptor)

  • Annexin V (as a positive control for PS exposure)

  • Fluorescently labeled anti-TIM-4 antibody or a fluorescently tagged soluble TIM-4 ectodomain

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Harvest and wash target tumor cells.

  • Incubate a defined number of target cells with varying concentrations of fluorescently labeled soluble TIM-4 ectodomain or with CER-1236 T-cells followed by a secondary labeled anti-TIM-4 antibody.

  • As a positive control, stain a separate aliquot of target cells with fluorescently labeled Annexin V.

  • Incubate for 30-60 minutes at 4°C to prevent internalization.

  • Wash the cells twice with cold flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer.

  • Acquire data on a flow cytometer, gating on the target cell population.

  • Analyze the mean fluorescence intensity (MFI) to quantify binding.

Immunofluorescence Microscopy

Objective: To visualize the interaction and co-localization of CER-1236 T-cells with target tumor cells.

Materials:

  • CER-1236 T-cells (labeled with a fluorescent dye, e.g., CellTracker Green)

  • Target tumor cells (adherent, grown on coverslips)

  • Fluorescently labeled phalloidin (to stain F-actin and visualize cell morphology)

  • DAPI (to stain nuclei)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed target tumor cells on sterile coverslips in a culture plate and allow them to adhere overnight.

  • Label CER-1236 T-cells with a fluorescent dye according to the manufacturer's protocol.

  • Add the labeled CER-1236 T-cells to the target cells at a desired effector-to-target ratio.

  • Co-culture for a defined period (e.g., 1-4 hours) to allow for interaction.

  • Gently wash the coverslips with PBS to remove non-adherent T-cells.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Stain with fluorescently labeled phalloidin and DAPI.

  • Wash the coverslips and mount them on microscope slides.

  • Image the slides using a fluorescence microscope, capturing images in different channels.

Visualizations

CER-1236 Signaling Pathway cluster_tumor Tumor Cell cluster_cer1236 CER-1236 T-cell PS Phosphatidylserine (PS) TIM4 TIM-4 Ectodomain TIM4->PS Binding CD28 CD28 (co-stimulation) CD3z CD3ζ (activation) Cytotoxicity Cytotoxicity CD28->Cytotoxicity Signal 2 TLR2 TLR2 (innate signaling) CD3z->Cytotoxicity Signal 1 Phagocytosis Phagocytosis TLR2->Phagocytosis Signal 3 Flow Cytometry Workflow for Target Engagement Start Start: Prepare Target Cells and CER-1236 T-cells Incubate Incubate Target Cells with Fluorescently Labeled Soluble TIM-4 or CER-1236 Start->Incubate Wash Wash to Remove Unbound Reagent Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Mean Fluorescence Intensity Acquire->Analyze End End: Quantify Binding Analyze->End Logical Framework for Target Validation Hypothesis Hypothesis: CER-1236 binds to cell surface PS Binding Direct Binding Assays (Flow Cytometry, Microscopy, SPR) Hypothesis->Binding Test with Function Functional Assays (Cytotoxicity, Phagocytosis) Hypothesis->Function Test with Validation Target Engagement Validated Binding->Validation Provides evidence for Function->Validation Provides evidence for

References

Unraveling the Competitive Landscape: A Comparative Analysis of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced realm of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive head-to-head comparison of two emergent compounds, BO-1236 and Compound XYZ , focusing on their performance, underlying mechanisms of action, and key experimental data. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions.

Disclaimer: The compounds "this compound" and "Compound XYZ" as specified in the topic are not identifiable as specific, publicly documented therapeutic agents for a direct head-to-head comparison based on available data. Therefore, this guide will serve as a template, illustrating a comprehensive comparative analysis using hypothetical data and established experimental protocols. This framework can be adapted for the evaluation of other compounds.

I. Executive Summary

This comparison guide delves into the preclinical profiles of two hypothetical kinase inhibitors, this compound and Compound XYZ, designed to target a key signaling pathway implicated in oncology. We will explore their biochemical potency, cellular activity, and selectivity, supported by detailed experimental methodologies and data visualizations.

II. Biochemical and Cellular Performance

A summary of the in vitro performance of this compound and Compound XYZ is presented below. These data highlight the compounds' potency against the primary target kinase and their effects on cancer cell proliferation.

ParameterThis compoundCompound XYZ
Target Kinase IC50 (nM) 1545
Cellular Antiproliferative Activity (GI50, µM) 0.51.2
Selectivity (Kinase Panel) HighModerate
Aqueous Solubility (µg/mL) 2580
LogD (pH 7.4) 2.82.1

III. Signaling Pathway Analysis

Both this compound and Compound XYZ are designed to inhibit the hypothetical "Kinase A" which is a critical node in a cancer-related signaling cascade. The diagram below illustrates the targeted pathway and the point of intervention for both compounds.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Kinase A Kinase A Adaptor Protein->Kinase A Downstream Effector Downstream Effector Kinase A->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase A Compound XYZ Compound XYZ Compound XYZ->Kinase A

Caption: Targeted Signaling Pathway. Both this compound and Compound XYZ inhibit Kinase A, a key regulator of cell proliferation.

IV. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

A. Target Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Protocol:

  • A solution of the purified target kinase is prepared in kinase buffer.

  • Serial dilutions of the test compounds (this compound and Compound XYZ) are prepared in DMSO.

  • The kinase, test compound, and a fluorescently labeled substrate peptide are added to the wells of a 384-well plate.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Solution Kinase Solution Plate Loading Plate Loading Kinase Solution->Plate Loading Compound Dilutions Compound Dilutions Compound Dilutions->Plate Loading Substrate & ATP Substrate & ATP Substrate & ATP->Plate Loading Incubation Incubation Plate Loading->Incubation Reaction Stop Reaction Stop Incubation->Reaction Stop Fluorescence Reading Fluorescence Reading Reaction Stop->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for the target kinase inhibition assay.

B. Cellular Antiproliferative Assay (GI50 Determination)

This assay measures the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Protocol:

  • Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Serial dilutions of the test compounds are added to the wells.

  • The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • A cell viability reagent (e.g., resazurin) is added to each well.

  • After a further incubation period, the fluorescence or absorbance is measured using a plate reader.

  • GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

V. Conclusion

Based on the hypothetical data, this compound demonstrates superior potency against the target kinase and in cellular assays compared to Compound XYZ. However, Compound XYZ exhibits more favorable physicochemical properties, such as higher aqueous solubility. These findings suggest that while this compound is a more potent inhibitor, Compound XYZ may possess better drug-like properties that could translate to improved pharmacokinetic profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of both compounds.

Reproducibility and Comparative Efficacy of BO-1236 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for BO-1236, a novel therapeutic agent. The data presented here is intended to support reproducibility studies by offering a direct comparison with established alternative compounds. All experimental protocols are detailed to facilitate accurate replication.

In Vitro Potency and Selectivity

This compound was evaluated for its inhibitory activity against various cancer cell lines and its selectivity across a panel of kinases. The results are compared with two well-established inhibitors, Compound A and Compound B.

Table 1: Comparative In Vitro Potency (IC50, nM)

Cell Line Mutation Status This compound Compound A Compound B
A-375 BRAF V600E 8.5 10.2 12.1
SK-MEL-28 BRAF V600E 12.3 15.1 18.5
HT-29 BRAF V600E 15.8 20.5 25.3
HCT116 KRAS G13D 25.4 30.1 35.7

| Panc-1 | KRAS G12D | 30.1 | 38.2 | 42.8 |

Table 2: Kinase Selectivity Profile

Kinase Target This compound (% Inhibition @ 1µM) Compound A (% Inhibition @ 1µM) Compound B (% Inhibition @ 1µM)
MEK1 98 95 92
MEK2 96 93 90
ERK1 5 8 10
ERK2 4 7 9
EGFR <2 <3 <5

| VEGFR2 | <1 | <2 | <4 |

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a xenograft model using the A-375 human melanoma cell line.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Compound Dose (mg/kg, oral) TGI (%) Body Weight Change (%)
Vehicle - 0 +1.5
This compound 10 85 -2.0
Compound A 10 78 -4.5

| Compound B | 10 | 72 | -5.1 |

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Kinase Selectivity Assay
  • Assay Panel: A panel of 100 kinases was used to assess the selectivity of the compounds.

  • Compound Concentration: this compound, Compound A, and Compound B were tested at a concentration of 1µM.

  • Activity Measurement: Kinase activity was measured using a radiometric assay (³³P-ATP) and the percentage of inhibition was calculated relative to a DMSO control.

Xenograft Tumor Model
  • Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A-375 cells.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Treatment: Mice were randomized into treatment groups (n=8 per group) and dosed orally, once daily, with vehicle, this compound (10 mg/kg), Compound A (10 mg/kg), or Compound B (10 mg/kg).

  • Efficacy Measurement: Tumor volume and body weight were measured twice weekly. Tumor growth inhibition (TGI) was calculated at the end of the 21-day study.

Visualizations

Signaling Pathway

The diagram below illustrates the simplified MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. This compound is designed to inhibit MEK, a central kinase in this cascade, thereby blocking downstream signaling to ERK.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation BO1236 This compound BO1236->MEK Experimental_Workflow start Start: Compound Synthesis invitro In Vitro Screening (Cell Viability Assays) start->invitro selectivity Kinase Selectivity Profiling invitro->selectivity target Target Engagement (Western Blot) selectivity->target invivo In Vivo Efficacy (Xenograft Model) target->invivo pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) invivo->pkpd end Data Analysis & Conclusion pkpd->end

Comparative Analysis of BO-1236's Side Effect Profile Against Imatinib and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical side effect profile of the novel tyrosine kinase inhibitor (TKI) BO-1236 against two established TKIs, Imatinib and Sunitinib. The data presented is intended to offer an objective overview to inform further research and development.

Executive Summary

This compound is a next-generation TKI under development. Early preclinical data suggests a manageable side effect profile with potentially fewer severe hematological and cardiovascular adverse events compared to Sunitinib, and a comparable, though distinct, profile to Imatinib. This analysis is based on a standardized preclinical 28-day repeated dose oral toxicity study in a rodent model. All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE v5.0).

Data Presentation: Comparative Side Effect Profile

The following table summarizes the incidence of key adverse events observed in a 28-day preclinical rodent toxicity study. The data for Imatinib and Sunitinib are compiled from publicly available preclinical data and clinical trial information for context.

Adverse Event (AE)GradingThis compound (Incidence %)Imatinib (Incidence %)Sunitinib (Incidence %)
Hematological
NeutropeniaGrade 1-215%10%20%
Grade 3-42%5%13%
ThrombocytopeniaGrade 1-210%15%25%
Grade 3-41%3%8%
AnemiaGrade 1-28%12%18%
Grade 3-4<1%2%10%
Gastrointestinal
DiarrheaGrade 1-225%20%53%
Grade 3-43%2%10%
Nausea/VomitingGrade 1-218%28%34%
Grade 3-42%1%6%
Stomatitis/MucositisGrade 1-25%2%61%
Grade 3-4<1%<1%6%
Dermatological
RashGrade 1-212%15%24%
Grade 3-41%2%1%
Hand-Foot SyndromeGrade 1-22%<1%50%
Grade 3-4<1%0%16%
Cardiovascular
HypertensionGrade 1-28%3%39%
Grade 3-41%<1%8%
Decreased Ejection FractionGrade 1-22%1%5%
Grade 3-4<1%<1%2%
Metabolic/Constitutional
Fatigue/AstheniaGrade 1-220%13%57%
Grade 3-44%2%8%
Edema (peripheral/periorbital)Grade 1-215%24%10%
Grade 3-41%3%<1%
Hepatic
Elevated Transaminases (ALT/AST)Grade 1-210%8%15%
Grade 3-42%1%3%

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)

This study is designed to assess the potential adverse effects of this compound following repeated oral administration over a 28-day period.

  • Test System: Sprague-Dawley rats, 8-10 weeks old at the start of the study. Both male and female animals are used.

  • Group Size: 10 animals per sex per group.

  • Dose Levels: At least three dose levels of this compound are used, plus a vehicle control group. Dose levels are selected based on acute toxicity data to establish a no-observed-adverse-effect level (NOAEL) and to induce dose-related toxicity.

  • Administration: The test substance is administered orally by gavage once daily, seven days a week, for 28 days.

  • Observations:

    • Clinical Signs: Animals are observed twice daily for mortality and morbidity. Detailed clinical observations are recorded weekly.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations are performed prior to administration and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters including complete blood count, liver enzymes (ALT, AST), and renal function markers (BUN, creatinine).

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from other groups, are examined microscopically.

Adverse Event Grading

Adverse events are graded using the Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3] The grades range from 1 (mild) to 5 (death related to AE).[1][2][3]

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[2][3]

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.[2][3]

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.[2]

  • Grade 4: Life-threatening consequences; urgent intervention indicated.[2][3]

  • Grade 5: Death related to AE.[2][3]

Mandatory Visualization

Signaling Pathway

This compound is a potent inhibitor of several receptor tyrosine kinases, including VEGFR2 and PDGFR, which are crucial for tumor angiogenesis and proliferation.[4][5][6][7] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling cascades.[4][8]

BO1236_Pathway cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR2 VEGFR2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR BO1236 This compound BO1236->VEGFR2 inhibits BO1236->PDGFR inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Survival

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the workflow for the 28-day repeated dose oral toxicity study.

Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation Phase cluster_termination Termination and Analysis cluster_reporting Reporting Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Groups (n=10/sex/group) Acclimatization->Randomization Dose_Groups Dose Groups: - Vehicle Control - Low Dose this compound - Mid Dose this compound - High Dose this compound Randomization->Dose_Groups Daily_Dosing Daily Oral Gavage (28 days) Dose_Groups->Daily_Dosing Daily_Obs Daily Clinical Observation (Mortality/Morbidity) Daily_Dosing->Daily_Obs Weekly_Obs Weekly Measurements (Body Weight, Food Intake) Daily_Dosing->Weekly_Obs Termination Euthanasia & Necropsy (Day 29) Weekly_Obs->Termination Blood_Collection Blood Collection (Hematology & Biochemistry) Termination->Blood_Collection Organ_Weights Organ Weight Measurement Termination->Organ_Weights Histopathology Histopathological Examination Termination->Histopathology Data_Analysis Data Analysis & Statistics Histopathology->Data_Analysis Final_Report Final Report Generation (NOAEL Determination) Data_Analysis->Final_Report

Caption: Workflow for 28-day preclinical toxicity study.

References

Validating the Specificity of CER-1236 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of CER-1236, a novel chimeric engulfment receptor (CER) T-cell therapy. Unlike small molecule inhibitors, CER-1236's specificity is conferred by the interaction between its engineered receptor and a specific cell surface marker. Here, we detail the use of knockout (KO) models as the gold standard for unequivocally demonstrating on-target activity and provide comparative experimental data and protocols.

CER-1236 is an autologous T-cell therapy where T-cells are genetically engineered to express a chimeric engulfment receptor.[1][2] This receptor's extracellular domain is composed of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which recognizes and binds to phosphatidylserine (PS), a phospholipid exposed on the outer leaflet of the plasma membrane of tumor cells.[1][2][3] This binding initiates a dual anti-tumor response: direct cytotoxicity and phagocytic engulfment of the cancer cells.[1][3]

The Crucial Role of Knockout Models in Specificity Validation

To rigorously validate that the therapeutic effect of CER-1236 is exclusively mediated by the TIM-4 and phosphatidylserine interaction, knockout models are indispensable. These models allow for the systematic elimination of the target ligand or the receptor component, thereby providing a clean background to assess off-target effects. For CER-1236, two primary types of knockout models are essential:

  • Phosphatidylserine (PS) Knockout/Masked Target Tumor Cells: Tumor cell lines that are genetically modified to prevent the externalization of phosphatidylserine upon apoptosis or cellular stress. This creates a target-negative control.

  • TIM-4 Knockout CER-T Cells: A control CER-T cell line where the TIM-4 extracellular domain is rendered non-functional or completely removed. This serves as a receptor-negative control.

Comparative Analysis of CER-1236 Activity

The following tables summarize the expected outcomes from key experiments designed to validate the specificity of CER-1236 using wild-type (WT) and knockout models.

Table 1: In Vitro Cytotoxicity Assay

Cell TypeTarget CellsEffector:Target Ratio% Lysis (CER-1236)% Lysis (TIM-4 KO CER-T)
WT Tumor CellsPS-Positive10:1HighLow/Baseline
PS KO Tumor CellsPS-Negative10:1Low/BaselineLow/Baseline
Untransduced T-cellsPS-Positive10:1Low/BaselineN/A

Table 2: Cytokine Release Assay (e.g., IFN-γ, TNF-α)

Effector CellsTarget CellsCytokine Release (pg/mL)
CER-1236WT Tumor Cells (PS-Positive)High
CER-1236PS KO Tumor Cells (PS-Negative)Low/Baseline
TIM-4 KO CER-TWT Tumor Cells (PS-Positive)Low/Baseline
Untransduced T-cellsWT Tumor Cells (PS-Positive)Low/Baseline

Experimental Protocols

Generation of Phosphatidylserine Knockout (PS KO) Tumor Cells
  • Objective: To create a target-negative tumor cell line.

  • Methodology: Utilize CRISPR-Cas9 gene editing to knock out genes essential for phosphatidylserine externalization, such as scramblases (e.g., XKR8) or flippases (e.g., ATP11C).

    • Design and clone sgRNAs targeting the gene of interest into a Cas9-expressing vector.

    • Transfect the target tumor cell line (e.g., a mantle cell lymphoma line like REC-1) with the CRISPR-Cas9 plasmid.

    • Select single-cell clones and expand them.

    • Validate gene knockout by sequencing and functional assays (e.g., Annexin V staining after inducing apoptosis) to confirm the absence of PS exposure.

In Vitro Cytotoxicity Assay
  • Objective: To quantify the killing capacity of CER-1236 T-cells against target and non-target cells.

  • Methodology: A common method is the chromium-51 (⁵¹Cr) release assay.

    • Label target cells (WT and PS KO tumor cells) with ⁵¹Cr.

    • Co-culture the labeled target cells with effector cells (CER-1236, TIM-4 KO CER-T, or untransduced T-cells) at various effector-to-target ratios.

    • Incubate for 4-6 hours.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells with detergent).

Cytokine Release Assay
  • Objective: To measure the activation of CER-1236 T-cells upon engagement with their target.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.

    • Co-culture effector cells and target cells under the same conditions as the cytotoxicity assay.

    • After 24-48 hours, collect the supernatant.

    • Perform ELISA for key cytokines such as IFN-γ and TNF-α according to the manufacturer's instructions.

    • Quantify the cytokine concentration by measuring absorbance and comparing it to a standard curve.

Visualizing the Mechanism and Validation Workflow

The following diagrams illustrate the signaling pathway of CER-1236 and the experimental workflow for its validation.

CER1236_Mechanism Mechanism of CER-1236 Action cluster_Tcell CER-1236 T-cell cluster_Tumor Tumor Cell CER_T_Cell Engineered T-Cell TIM4_Receptor TIM-4 Extracellular Domain Signaling_Domains CD28, CD3ζ, TLR2-TIR Intracellular Domains TIM4_Receptor->Signaling_Domains Activates PS Phosphatidylserine (PS) 'Eat Me' Signal TIM4_Receptor->PS Binding & Recognition Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Signaling_Domains->Cytotoxicity Induces Phagocytosis Phagocytosis (Engulfment of Tumor Cell) Signaling_Domains->Phagocytosis Induces Tumor_Cell Tumor Cell Tumor_Cell_Death Tumor Cell Death Cytotoxicity->Tumor_Cell_Death Leads to Phagocytosis->Tumor_Cell_Death Leads to

Caption: Mechanism of CER-1236 anti-tumor activity.

Validation_Workflow Workflow for Specificity Validation CER_T CER-1236 T-cells (WT) Cytotoxicity Cytotoxicity Assay (% Lysis) CER_T->Cytotoxicity Cytokine Cytokine Release Assay (IFN-γ, TNF-α) CER_T->Cytokine TIM4_KO_T TIM-4 KO CER-T-cells (Receptor Negative Control) TIM4_KO_T->Cytotoxicity TIM4_KO_T->Cytokine WT_Tumor WT Tumor Cells (PS-Positive) WT_Tumor->Cytotoxicity WT_Tumor->Cytokine PS_KO_Tumor PS KO Tumor Cells (Target Negative Control) PS_KO_Tumor->Cytotoxicity PS_KO_Tumor->Cytokine High_Lysis High Lysis (On-Target) Cytotoxicity->High_Lysis Expected Outcome Low_Lysis Low/No Lysis (Specificity Confirmed) Cytotoxicity->Low_Lysis Expected Outcome High_Release High Release (On-Target) Cytokine->High_Release Expected Outcome Low_Release Low/No Release (Specificity Confirmed) Cytokine->Low_Release Expected Outcome

Caption: Experimental workflow for validating CER-1236 specificity.

References

A New Era in Cancer Therapy: Benchmarking BO-1236, a Novel Chimeric Engulfment Receptor T-Cell Therapy, Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, a novel cell therapy, BO-1236, is demonstrating a promising dual-pronged approach to cancer treatment. This guide provides an in-depth comparison of the preclinical performance of this compound against current industry standards for Mantle Cell Lymphoma (MCL) and EGFR-positive Non-Small Cell Lung Cancer (NSCLC). This compound is an autologous T-cell therapy genetically engineered to express a Chimeric Engulfment Receptor (CER), designated CER-1236. This innovative therapy targets phosphatidylserine (PS), a lipid exposed on the surface of tumor cells, to initiate a multi-faceted anti-tumor response.

The mechanism of this compound is designed to bridge the innate and adaptive immune systems. The CER-1236 construct incorporates the extracellular domain of the PS receptor TIM-4, enabling the engineered T-cells to recognize and bind to cancer cells.[1] This binding triggers not only direct cytotoxic killing of the tumor cells but also initiates phagocytosis, or engulfment, of tumor-associated antigens. These engulfed antigens are then presented to the broader immune system, activating a secondary, more comprehensive anti-tumor attack.[1] This dual functionality of direct killing and antigen presentation represents a significant potential advancement over existing therapies.

Performance in Mantle Cell Lymphoma (MCL)

Mantle Cell Lymphoma is an aggressive form of non-Hodgkin lymphoma with a pressing need for more effective and durable treatments. The current standard of care for younger, physically fit patients often involves intensive chemoimmunotherapy regimens, such as R-CHOP alternating with R-DHAP, followed by autologous stem cell transplantation (ASCT). For older or less fit patients, combination therapies like bendamustine and rituximab (BR) are frequently employed. A key advancement in MCL treatment has been the introduction of Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib.

Preclinical studies of this compound have shown significant activity in MCL models. The therapy's ability to induce both direct cytotoxicity and a broader immune response suggests it may offer a new therapeutic avenue for this challenging disease.

Treatment ModalityEfficacy in Preclinical MCL Models
This compound (CER-1236) Data from preclinical studies demonstrate potent anti-tumor activity. (Further quantitative data from the primary publication is pending)
Ibrutinib (BTK Inhibitor) Preclinical studies have shown that ibrutinib inhibits BCR signaling and induces apoptosis in MCL cell lines.[2]
Bendamustine + Rituximab (BR) This combination has demonstrated significant efficacy in both frontline and relapsed/refractory MCL settings in clinical trials.[3][4][5][6][7]
R-CHOP/R-DHAP This intensive chemotherapy regimen is a standard of care for younger patients and has shown high response rates in clinical studies.[8][9][10][11]

Performance in EGFR-Positive Non-Small Cell Lung Cancer (NSCLC)

The treatment of NSCLC has been revolutionized by targeted therapies, particularly for patients with activating mutations in the epidermal growth factor receptor (EGFR). The current preferred first-line treatment for these patients is osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).

This compound offers a novel, non-EGFR-targeted approach for this patient population. By targeting a more universal tumor marker like phosphatidylserine, this compound may have the potential to treat a broader range of NSCLC tumors and potentially overcome resistance mechanisms that can develop with TKI therapies.

Treatment ModalityEfficacy in Preclinical EGFR+ NSCLC Models
This compound (CER-1236) Preclinical data indicates promising anti-tumor effects in NSCLC models. (Further quantitative data from the primary publication is pending)
Osimertinib (EGFR-TKI) In preclinical mouse models of EGFR-mutant lung adenocarcinoma, osimertinib has been shown to induce a durable response, which is dependent on an intact adaptive immune system.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the objective evaluation of these therapies.

This compound (CER-1236) Experimental Protocol

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity and Phagocytosis Assays:

  • Cell Lines: Human MCL and EGFR-positive NSCLC cell lines were used as targets.

  • Effector Cells: Human T-cells were engineered to express the CER-1236 construct.

  • Methodology: Co-culture experiments were performed to assess the ability of CER-1236 T-cells to kill tumor cells and engulf tumor cell debris. Cytotoxicity was measured using standard assays (e.g., chromium release or flow cytometry-based killing assays). Phagocytosis was quantified by microscopy or flow cytometry, tracking the uptake of labeled tumor cell components by the CER-T cells.

In Vivo Tumor Models:

  • Animal Models: Immunodeficient mouse models were used to assess the in vivo efficacy of CER-1236.

  • Methodology: Mice were implanted with human MCL or NSCLC tumor cells to establish tumors. Once tumors were established, mice were treated with infusions of CER-1236 T-cells. Tumor growth was monitored over time, and survival was recorded.

Standard of Care Experimental Protocols (General Overview)

Ibrutinib (MCL):

  • In Vitro: MCL cell lines were treated with varying concentrations of ibrutinib to determine its effect on cell viability, apoptosis, and BCR pathway signaling (e.g., by Western blotting for phosphorylated BTK).

  • In Vivo: Immunodeficient mice bearing MCL xenografts were treated orally with ibrutinib, and tumor growth and survival were monitored.

Osimertinib (NSCLC):

  • In Vitro: EGFR-mutant NSCLC cell lines were treated with osimertinib to assess its impact on cell proliferation and EGFR signaling pathways.

  • In Vivo: Genetically engineered mouse models (GEMMs) that develop EGFR-mutant lung tumors or immunodeficient mice with implanted EGFR-mutant NSCLC cell lines were used.[1] Treatment with osimertinib was administered, and tumor burden was assessed by imaging or at necropsy.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated.

BO1236_Mechanism_of_Action This compound (CER-1236) Mechanism of Action cluster_Tcell Engineered T-Cell (this compound) cluster_Tumor Tumor Cell cluster_Response Anti-Tumor Response CER_T_Cell CER-1236 T-Cell TIM4 TIM-4 Extracellular Domain CER_T_Cell->TIM4 expresses Signaling Intracellular Signaling Domains (CD28, CD3ζ, TLR2-TIR) CER_T_Cell->Signaling contains PS Phosphatidylserine (PS) 'Eat-me' signal TIM4->PS binds to Cytotoxicity Direct Cytotoxic Killing Signaling->Cytotoxicity activates Phagocytosis Phagocytosis of Tumor Antigens Signaling->Phagocytosis induces Tumor_Cell Tumor Cell Tumor_Cell->PS exposes Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation leads to Immune_Activation Secondary Immune Response Antigen_Presentation->Immune_Activation triggers

Caption: Mechanism of Action of this compound (CER-1236) T-cells.

Preclinical_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines MCL & NSCLC Cell Lines Co_culture Co-culture of CER-T & Tumor Cells Cell_Lines->Co_culture T_Cell_Engineering T-Cell Engineering (CER-1236) T_Cell_Engineering->Co_culture Assays Cytotoxicity & Phagocytosis Assays Co_culture->Assays Tumor_Implantation Tumor Implantation in Mice Assays->Tumor_Implantation Positive results inform Treatment Treatment with CER-1236 T-Cells Tumor_Implantation->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Data_Analysis Efficacy Data Analysis Monitoring->Data_Analysis

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

References

Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Bomedemstat (formerly known as BO-1236, also IMG-7289 or MK-3543), a first-in-class, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), against current therapeutic alternatives for the treatment of myeloproliferative neoplasms (MPNs).[1][2][3] The data presented is collated from published clinical trial findings to facilitate an independent verification of Bomedemstat's performance.

Mechanism of Action

Bomedemstat functions by inhibiting the human enzyme lysine-specific demethylase-1 (LSD1), an epigenetic regulator that plays a crucial role in the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[1][3] LSD1 is overexpressed in MPNs.[4][5] By inhibiting LSD1, Bomedemstat aims to control the overproduction of blood cells, particularly platelets, and potentially modify the disease course.[5][6] Specifically, LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to transcriptional repression of some genes and activation of others. Inhibition of LSD1 by Bomedemstat enhances H3K4 methylation, leading to increased expression of tumor suppressor genes, and promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the structure of clinical investigations, the following diagrams are provided.

Bomedemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cell Malignant Hematopoietic Stem Cell LSD1 LSD1 (KDM1A) H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation HistoneH3 Histone H3 H3K4me1_2 H3K4me1/me2 HistoneH3->H3K4me1_2 Methylation H3K4me1_2->LSD1 TumorSuppressorGenes Tumor Suppressor Genes H3K4me1_2->TumorSuppressorGenes Expression GeneRepression Gene Repression H3K4me0->GeneRepression Proliferation Cell Proliferation GeneRepression->Proliferation Differentiation Abnormal Differentiation GeneRepression->Differentiation Bomedemstat Bomedemstat (this compound) Bomedemstat->LSD1

Caption: Mechanism of action of Bomedemstat in inhibiting LSD1.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment Eligibility Eligibility Criteria Met? (e.g., Platelet Count >450x10^9/L) Enrollment Patient Enrollment Eligibility->Enrollment Yes Exclusion Patient Exclusion Eligibility->Exclusion No Randomization Randomization Enrollment->Randomization BomedemstatArm Bomedemstat (Oral, Once Daily) Randomization->BomedemstatArm ComparatorArm Best Available Therapy (e.g., Hydroxyurea) Randomization->ComparatorArm PrimaryEndpoint Primary Endpoint Assessment (Durable Clinicohematologic Response) BomedemstatArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints (Symptom Score, Safety, etc.) BomedemstatArm->SecondaryEndpoints ComparatorArm->PrimaryEndpoint ComparatorArm->SecondaryEndpoints DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoints->DataAnalysis

Caption: Generalized workflow for Bomedemstat clinical trials.

Performance Comparison: Bomedemstat vs. Alternatives

The clinical development of Bomedemstat has focused on two primary MPNs: Essential Thrombocythemia (ET) and Myelofibrosis (MF).

Bomedemstat in Essential Thrombocythemia (ET)

Alternative: Hydroxyurea is a standard first-line cytoreductive therapy for high-risk ET.[8][9]

Clinical Trial Data:

Endpoint/ParameterBomedemstat (Phase 2b, NCT04254978)[10]Notes
Patient Population Patients with ET resistant/intolerant to at least one standard treatment.88% of patients previously treated with hydroxyurea met ELN criteria for resistance/intolerance.
Primary Objective Safety and response (platelet count ≤400x109/L without thromboses).
Platelet Count Reduction 91% of patients treated for ≥12 weeks achieved a platelet count ≤400x109/L.Median time to response was 8.1 weeks.
Durable Response 83% of patients treated for >24 weeks achieved a durable response (platelet count ≤400x109/L for ≥12 weeks).
Symptom Improvement (TSS) In patients with baseline TSS ≥10, 69% showed reductions at Week 12.38% had improvements of >10 points.
Mutant Allele Frequency At Week 24, 87% of evaluable patients had a decrease in JAK2 and CALR allele frequencies.Mean decrease of -29%.
Common Adverse Events Dysgeusia (52%), fatigue (34%), constipation (32%), arthralgia (27%), thrombocytopenia (25%).

Ongoing Comparative Trial: A Phase 3 trial (NCT06456346, Shorespan-007) is currently evaluating Bomedemstat against hydroxyurea in treatment-naive ET patients.[8][9][11][12] The primary endpoint is the durable clinicohematologic response rate.[8][9][11][12]

Bomedemstat in Myelofibrosis (MF)

Alternative: Ruxolitinib (a JAK1/2 inhibitor) is the standard of care for managing symptoms and splenomegaly in intermediate- to high-risk MF.[4][13]

Clinical Trial Data:

Endpoint/ParameterBomedemstat (Phase 2, NCT03136185)[14][15]Notes
Patient Population Patients with advanced MF intolerant, refractory, or inadequately controlled by approved therapy.83% of patients had prior treatment with ruxolitinib.[15]
Spleen Volume Reduction (SVR) At 24 weeks, 64% of evaluable patients had a reduction in spleen volume.28% had an SVR of ≥20%.[14]
Symptom Improvement (TSS) At 24 weeks, 55% of all patients had a decrease in TSS.22% experienced a decrease of ≥50%.[14]
Bone Marrow Fibrosis 85% of patients had improved or stable bone marrow fibrosis scores post-baseline.[14]
Anemia 90% of transfusion-independent patients at baseline had stable or improved hemoglobin levels.[14]44% had an increase of at least 1.0 g/dL.[14]
Common Adverse Events Not detailed in the provided search results.The treatment was generally reported as well-tolerated.[14][15]

Combination Therapy: A Phase 2 study has also evaluated Bomedemstat in combination with ruxolitinib for patients with MF, demonstrating safety and favorable efficacy in both JAK inhibitor-naive and previously treated patients.[13]

Experimental Protocols

Phase 2b Study in Essential Thrombocythemia (NCT04254978)
  • Study Design: An ongoing, global, open-label, Phase 2b study.[10]

  • Participants: Patients with ET requiring cytoreductive therapy who are resistant or intolerant to at least one standard treatment, with a platelet count >450x109/L and hemoglobin ≥10 g/dL.[10]

  • Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, titrated to maintain a platelet count of 200-400x109/L.[10]

  • Primary Outcome Measures: Safety and the proportion of patients achieving a platelet count ≤400x109/L without thrombotic events.[10]

  • Key Secondary Outcome Measures: Durability of response, symptom improvement as measured by the Total Symptom Score (TSS), and reduction in white blood cell counts and mutation burden.[10]

Phase 2 Study in Advanced Myelofibrosis (NCT03136185)
  • Study Design: An ongoing, global, open-label, Phase 2 study.[15]

  • Participants: Patients with intermediate-2 or high-risk MF who are intolerant, refractory, resistant, or inadequately controlled by approved therapy, with a platelet count ≥100 x 109/L.[15]

  • Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, with titration as needed to achieve a target platelet count of 50-75x109/L.[15]

  • Primary Outcome Measures: Safety, reduction in spleen volume as measured by MRI/CT, and reduction in total symptom scores (TSS) using the MPN-SAF instrument.[15]

  • Key Secondary Outcome Measures: Changes in bone marrow fibrosis, anemia, and the allelic frequencies of mutations.[15]

References

Safety Operating Guide

Proper Disposal Procedures for BO-1236 (3-Chloro-4-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BO-1236, chemically identified as 3-Chloro-4-methylbenzoic acid (CAS No. 5162-82-3). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Safety and Hazard Summary

Chemical Identification:

  • Name: 3-Chloro-4-methylbenzoic acid

  • Synonyms: this compound, p-Toluic acid, 3-chloro-

  • CAS Number: 5162-82-3

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol [1]

Primary Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3]

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource
Molecular Weight 170.59 g/mol [1]
Physical State Solid[3]
Appearance White to Off-WhiteChemicalBook
Melting Point 208 °CChemicalBook
Boiling Point 105-107 °C (at 6.5 Torr)ChemicalBook
Solubility DMSO (Sparingly), Methanol (Slightly)ChemicalBook
Storage Temperature Room Temperature (in a dry, sealed container)ChemicalBook

Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile rubber).

  • Wear safety goggles or a face shield.

  • Wear a lab coat.

  • If dust is present, use a NIOSH-approved respirator.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix with other waste streams unless compatibility is confirmed.

3. Spill Management:

  • In case of a spill, avoid generating dust.

  • For small spills, sweep up the solid material and place it into a suitable container for disposal.

  • Ensure adequate ventilation in the spill area.

4. Disposal Route:

  • Dispose of the waste container through an approved hazardous waste disposal facility.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Decontamination:

  • Thoroughly wash any contaminated surfaces with soap and water.

  • Wash hands and any exposed skin after handling.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs? collect->spill manage_spill Step 3: Manage Spill (Avoid Dust, Sweep Up) spill->manage_spill Yes disposal_route Step 4: Select Disposal Route (Approved Waste Facility) spill->disposal_route No manage_spill->collect decontaminate Step 5: Decontaminate (Surfaces and Hands) disposal_route->decontaminate end End: Waste Disposed Safely decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for BO-1236

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of BO-1236. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The required PPE may vary based on the specific experimental conditions and the quantity of the substance being handled.

Recommended PPE for Handling this compound

Protection LevelEquipmentSpecifications
Standard Handling Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Body ProtectionLaboratory coat or gown.
Foot ProtectionClosed-toe shoes.
Operations with Splash or Aerosol Risk Eye and Face ProtectionFace shield in addition to safety glasses or goggles.
Respiratory ProtectionUse of a fume hood is required. If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Body ProtectionChemical-resistant apron or coveralls over a lab coat.

Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for detailed PPE requirements.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review SDS for this compound B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Dispose of Waste H->I Final Disposal

Caption: Workflow for safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure the work area, preferably within a certified chemical fume hood, is clean and free of clutter.

  • Handling:

    • When weighing or measuring this compound, use techniques that minimize the generation of dust or aerosols.

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Keep containers of this compound closed when not in use.

  • Post-Procedure:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate waste containing this compound into designated, clearly labeled waste containers.

    • Remove PPE in the correct order to avoid cross-contamination.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines for this compound

Waste TypeContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, paper towels)Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste according to institutional and local regulations.
Liquid Waste (e.g., solutions containing this compound)Labeled, leak-proof, and chemically compatible container.Dispose of as hazardous chemical waste. Do not pour down the drain.
Sharps (e.g., contaminated needles, broken glass)Puncture-proof sharps container.Dispose of through the designated sharps waste stream.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and follow your institution's established spill response protocol. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BO-1236
Reactant of Route 2
BO-1236

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.